4-fluoro-N,N-dimethylbenzenesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMPFYVFDHATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355403 | |
| Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-31-3 | |
| Record name | 4-Fluoro-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis protocols for 4-fluoro-N,N-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, comparative quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Overview
The primary and most direct route to this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine or its hydrochloride salt. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a well-established and efficient method for the formation of sulfonamides. The reaction proceeds readily under basic conditions, which can be achieved by using an excess of dimethylamine or by the addition of a tertiary amine base when dimethylamine hydrochloride is employed.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various reported synthesis protocols for this compound. This allows for a clear comparison of the efficiency of different methodologies.
| Protocol | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | 4-fluorobenzenesulfonyl chloride, Dimethylamine | - | Not specified | Not specified | Not specified | ~98 | Not specified | Patent EP1354882 A1 |
| 2 | 4-fluorobenzenesulfonyl chloride, Dimethylamine hydrochloride | Not specified | Not specified | Not specified | Not specified | ~50 | Not specified | Patent US2010/125058 A1 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established methods.
Protocol 1: High-Yield Synthesis using Dimethylamine
This protocol is adapted from a method described in patent literature, highlighting a high-yield synthesis route.
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Dimethylamine (solution or gas)
-
An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to 0-5 °C.
-
Slowly add a molar excess of dimethylamine to the cooled solution. If using dimethylamine gas, it can be bubbled through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The reported yield for this method is approximately 98%.
Protocol 2: Synthesis using Dimethylamine Hydrochloride
This protocol utilizes the more stable hydrochloride salt of dimethylamine and is described in patent literature.
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Dimethylamine hydrochloride
-
A suitable tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
An appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend dimethylamine hydrochloride in the chosen aprotic solvent in a reaction vessel.
-
Add at least two equivalents of a tertiary amine base to the suspension to liberate the free dimethylamine.
-
To this mixture, add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. The reported yield for this type of procedure is around 50%.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
A Comprehensive Technical Guide to the Physicochemical Properties of 4-fluoro-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3). The information presented herein is intended to support research, development, and quality control activities by providing essential data on the compound's physical and chemical characteristics, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FNO₂S | [1] |
| Molecular Weight | 203.23 g/mol | [1] |
| Melting Point | No data available | [2] |
| Boiling Point | 279.6±42.0°C at 760 mmHg (Predicted) | |
| logP (Octanol/Water Partition Coefficient) | 1.076 (Computed) 1.5 (Computed) 2.15680 (Predicted) | [1] [3] [2] |
| pKa | No experimental data available | |
| Topological Polar Surface Area (TPSA) | 37.38 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | O=S(C1=CC=C(F)C=C1)(N(C)C)=O | [1] |
| InChI Key | WURMPFYVFDHATI-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.
The melting point is a crucial indicator of a solid compound's purity.[4] A pure substance typically melts over a narrow range of 1-2°C.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]
-
Glass capillary tubes (one end sealed)[5]
-
Thermometer[4]
-
Mortar and pestle (for sample preparation)[4]
Procedure (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is completely dry.[5] Finely powder the crystalline solid using a mortar and pestle.[6]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5] The packed sample height should be 2-3 mm.[5]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
For a preliminary measurement, heat the sample rapidly to get an approximate melting point.
-
For an accurate measurement, prepare a new sample and set the apparatus to heat slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[5]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample volumes, the Thiele tube method is highly effective.[8]
Apparatus:
-
Thiele tube[8]
-
Small test tube (e.g., Durham tube)[8]
-
Capillary tube (sealed at one end)[9]
-
Thermometer[8]
-
Heat source (e.g., Bunsen burner)[9]
-
Mineral oil[8]
Procedure (Thiele Tube Method):
-
Setup: Fill a small test tube about half-full with the liquid sample and place a capillary tube inside it, with the open end down.[8]
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, so the sample is positioned near the middle of the oil.[8] Gently heat the side arm of the Thiele tube.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]
Solubility is a measure of the maximum amount of a solute that can dissolve in a given solvent at a specific temperature. The shake-flask method is a standard technique for determining equilibrium solubility.[11]
Apparatus:
-
Vials with screw caps
-
Orbital shaker or overhead rotator with temperature control[12]
-
Centrifuge[12]
-
Syringe filters (e.g., 0.22 μm)[12]
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Preparation: Prepare solutions of the desired solvent (e.g., water, buffer at a specific pH).
-
Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the solvent.[13] This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[12][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by allowing the solid to settle and then carefully decanting the supernatant, or by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.[12][14]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution.[14] Analyze the concentration of the dissolved compound using a validated analytical method. The determined concentration represents the equilibrium solubility.
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH levels. Potentiometric titration is a classic and reliable method for its determination.[15]
Apparatus:
-
Calibrated pH meter with an electrode[16]
-
Burette
-
Magnetic stirrer and stir bar[16]
-
Beaker or reaction vessel[16]
-
Standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH)[16]
Procedure (Potentiometric Titration):
-
Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). Maintain a constant ionic strength using a background electrolyte like KCl.[16]
-
Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode.[16]
-
Data Collection: Add the titrant in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This point is identified as the inflection point of the sigmoid curve.[17]
LogP is the measure of a compound's lipophilicity and its preference for a nonpolar (octanol) versus a polar (water) phase.[18] HPLC-based methods are rapid and widely used for logP estimation.[19]
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)[19]
-
A series of reference compounds with known logP values[19]
-
Mobile phase components (e.g., methanol, water, buffer)
Procedure (RP-HPLC Method):
-
Calibration:
-
Prepare a set of standard compounds with well-documented logP values that span a relevant range.
-
Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition).
-
Measure the retention time (t_R) for each standard. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.[19]
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC system using the same method as for the standards.
-
Determine its retention time and calculate its log(k) value.
-
-
logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.[19]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the physicochemical profiling of a compound like this compound.
Caption: Workflow for logP determination via RP-HPLC.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS#:383-31-3 | Chemsrc [chemsrc.com]
- 3. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chymist.com [chymist.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. materialneutral.info [materialneutral.info]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Fluoro-bis(fluorosulfonyl)amide (CAS 13709-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzenesulfonamide, a synthetic organofluorine compound belonging to the sulfonamide class of molecules. Due to a lack of extensive research on this specific molecule, this guide also incorporates data from structurally related compounds to provide insights into potential biological activities and experimental methodologies.
Core Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below, providing a foundation for its handling, characterization, and application in research settings.[1]
| Property | Value |
| Molecular Formula | C₈H₁₀FNO₂S |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 383-31-3 |
| IUPAC Name | This compound |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)F |
| InChI | InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
| InChIKey | WURMPFYVFDHATI-UHFFFAOYSA-N |
Table 1: Physicochemical Identifiers for this compound.
| Spectral Data | Description |
| ¹³C NMR | Spectral data is available and can be used to confirm the carbon framework of the molecule. |
| ¹H NMR | Expected to show characteristic peaks for the dimethylamino protons and the aromatic protons of the fluorinated phenyl ring. |
| IR Spectroscopy | Expected to exhibit characteristic absorption bands for S=O stretching (asymmetric and symmetric), C-F stretching, and S-N stretching. For related arylsulphonamides, N-H stretching vibrations are observed in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹. S-N stretching absorptions are found in the 924–906 cm⁻¹ range.[2] |
| Mass Spectrometry | The exact mass is 203.04162790 Da, which can be confirmed by high-resolution mass spectrometry. |
Table 2: Summary of Spectral Information for this compound.[1]
Synthesis and Characterization Workflow
The synthesis of this compound typically proceeds via the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine. The general workflow for its synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While there is a lack of specific biological data for this compound, studies on structurally similar sulfonamides provide valuable insights into its potential therapeutic applications. For instance, the related compound 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has demonstrated analgesic and antiallodynic effects in a murine model of pain.[3][4] The mechanism of action for 4-FBS is suggested to involve both the serotonergic (5-HT₃) and µ-opioid receptor pathways.[3][4]
Based on these findings for a related compound, a hypothetical signaling pathway for the analgesic effects of sulfonamides like this compound can be proposed.
References
- 1. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-fluoro-N,N-dimethylbenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive yet comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Spectroscopic Overview
This compound (C8H10FNO2S) is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further substituted with two methyl groups on the nitrogen atom. The spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. This guide outlines the expected spectral data based on the analysis of its structural components and general principles of spectroscopy.
A general workflow for the spectroscopic analysis of this compound is depicted in the following diagram:
Caption: General workflow from synthesis to structural confirmation of this compound.
Predicted Spectral Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. Note: This data is predictive and based on established principles of spectroscopy for similar molecular structures, as specific experimental data for this compound is not publicly available.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | dd | ~ 9.0, 5.0 | 2H | Aromatic (H-2, H-6) |
| ~ 7.2 - 7.4 | t | ~ 8.7 | 2H | Aromatic (H-3, H-5) |
| ~ 2.7 | s | - | 6H | N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 (d, ¹JCF ≈ 250 Hz) | C-4 (C-F) |
| ~ 138 | C-1 (C-S) |
| ~ 130 (d, ³JCF ≈ 9 Hz) | C-2, C-6 |
| ~ 116 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~ 38 | N(CH₃)₂ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| 1350 - 1320 | Strong | Asymmetric SO₂ stretch |
| 1170 - 1150 | Strong | Symmetric SO₂ stretch |
| ~ 1250 | Strong | C-F stretch |
| ~ 950 | Medium | S-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 203 | ~ 60 | [M]⁺ (Molecular Ion) |
| 188 | ~ 10 | [M - CH₃]⁺ |
| 109 | ~ 100 | [FC₆H₄SO]⁺ |
| 95 | ~ 40 | [C₆H₄F]⁺ |
| 76 | ~ 20 | [C₆H₄]⁺ |
| 44 | ~ 30 | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are general experimental protocols that would be suitable for obtaining the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer would be used.
-
¹H NMR Acquisition: A standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used. A larger number of scans would be required due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: As the compound is likely a solid, the KBr pellet method would be appropriate. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film could be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
-
Data Acquisition: The spectrum would typically be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the clean salt plate would be taken and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound, direct insertion or a gas chromatography (GC) inlet could be used. For less volatile solids, a direct insertion probe would be suitable.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules and would likely be used to generate the mass spectrum. Electrospray ionization (ESI) could also be employed, particularly if the analysis is performed using liquid chromatography-mass spectrometry (LC-MS).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum would be scanned over a relevant m/z range (e.g., 40-300 amu).
This technical guide provides a foundational spectroscopic profile for this compound. Researchers working with this compound can use this information as a reference for the identification and characterization of their synthesized materials.
Solubility of 4-fluoro-N,N-dimethylbenzenesulfonamide in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-fluoro-N,N-dimethylbenzenesulfonamide, a key building block in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily applied to the title compound. Furthermore, a logical workflow for this experimental procedure is presented visually. Qualitative solubility information, inferred from related compounds and general principles of organic chemistry, is also discussed to guide solvent selection for synthesis, purification, and formulation.
Introduction
This compound (CAS No. 373-43-3) is an aromatic sulfonamide derivative. The presence of a fluorine atom and a dimethylsulfonamide group imparts specific physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and bioavailability. Despite its importance, a thorough search of scientific databases and literature has revealed a lack of specific quantitative data on the solubility of this compound in organic solvents.
This guide is intended to provide researchers with the necessary tools to determine this crucial parameter. It outlines a standard, reliable experimental methodology for solubility measurement and offers qualitative insights into potential solvent systems.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, a data table for direct comparison is not available at this time. The following sections provide the means for researchers to generate this data.
Qualitative Solubility Profile of Aromatic Sulfonamides
While specific data for this compound is unavailable, the general solubility characteristics of aromatic sulfonamides can provide a useful starting point for solvent screening.
Aromatic sulfonamides are often crystalline solids with a degree of polarity conferred by the sulfonyl group. Their solubility is governed by the interplay between the polar sulfonamide moiety and the nonpolar aromatic ring.
-
Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMA), and acetone are often good solvents for sulfonamides due to their ability to engage in dipole-dipole interactions.[1]
-
Polar Protic Solvents: Alcohols like ethanol and methanol can dissolve sulfonamides, particularly with heating. The presence of both a hydrogen bond donor and acceptor in the solvent can solvate the sulfonamide group. A mixture of ethanol and water is a common solvent system for the recrystallization of related compounds like sulfanilamide.[2][3]
-
Ethers: Solvents like tetrahydrofuran (THF) and dioxane may show moderate solubility.[1][4]
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform can be effective solvents, depending on the overall polarity of the sulfonamide.
-
Aromatic Hydrocarbons: Toluene and benzene are less likely to be good solvents at room temperature but may be used for recrystallization at elevated temperatures.[5]
-
Nonpolar Solvents: Alkanes such as hexane and heptane are generally poor solvents for polar sulfonamides.
Based on these general principles, for this compound, one might expect good solubility in polar aprotic solvents and moderate solubility in alcohols and chlorinated solvents.
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal saturation method , followed by a quantitative analysis of the saturated solution. A gravimetric approach is a straightforward and accurate method for quantification.
4.1. Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the saturated liquid phase is determined by evaporating the solvent and weighing the residual solid.
4.2. Materials and Apparatus
-
This compound (solute)
-
Organic solvent of interest (high purity)
-
Thermostatic shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vial
-
Drying oven
4.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
-
Reweigh the container with the dried solute.
-
-
Calculation:
-
Mass of the saturated solution = (Weight of container + solution) - (Weight of empty container)
-
Mass of the dissolved solute = (Weight of container + dried solute) - (Weight of empty container)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
4.4. Safety Precautions
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation and gravimetric method.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The outlined isothermal saturation method, coupled with gravimetric analysis, is a reliable and accessible technique for generating the high-quality data required by researchers in drug development and materials science. The qualitative solubility predictions offered herein can aid in the initial selection of appropriate solvent systems for further investigation.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Commercial Sourcing and Procurement of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers for the research chemical 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3). It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory and developmental use. This document outlines key specifications from various suppliers and presents a standardized workflow for procurement and supplier validation.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: N,N-Dimethyl 4-fluorobenzenesulfonamide
Commercial Supplier and Product Specifications
The following table summarizes the offerings for this compound from a selection of commercial suppliers. Data is compiled from publicly available information on supplier websites. Researchers are advised to verify current specifications and availability directly with the suppliers.
| Supplier | Catalog Number | Purity Specification | Available Quantities | Additional Notes |
| BLD Pharm | BD1211990 | Not explicitly stated | Online orders mentioned | Offers related documentation like NMR, HPLC, LC-MS.[1] |
| ChemScene | CS-0042877 | ≥98%[2] | In-stock (specifics not listed) | Store at room temperature.[2] |
| Crysdot LLC | CD12076776 | 95+% | 10g | Price listed as $259 for 10g with a 5-day lead time. |
| Energy Chemical | EN300-98285 | 98% | 1g, 5g, and more | Listed on Chemsrc.[4] |
| Aikon Biopharmaceutical | AIK-19913 | 95% | 1g, 5g, 10g, and more | Listed on Chemsrc.[4] |
| Nanjing Norris-Pharm | N/A | 95% | 100g, 1kg, 5kg | Listed on Chemsrc.[4] |
| Quzhou Fluorio Pharmtech | N/A | 98% | 5g, 25g | Listed on Chemsrc.[4] |
Procurement and Supplier Vetting Protocol
For researchers in a drug development or regulated environment, a systematic approach to chemical procurement is critical to ensure the quality and consistency of starting materials. The following protocol outlines a general methodology for selecting and qualifying a chemical supplier.
1. Initial Supplier Screening:
- Identify potential suppliers through chemical databases (e.g., PubChem, eMolecules) and search engines.
- Filter suppliers based on their ability to provide the required quantity and stated purity.
- Review any available safety data sheets (SDS) and technical documentation provided on the supplier's website.[3]
2. Request for Quotation (RFQ) and Information:
- Issue RFQs to multiple shortlisted suppliers.
- Request a Certificate of Analysis (CoA) for a recent batch of this compound. The CoA should detail the purity, method of analysis (e.g., HPLC, NMR), and levels of any identified impurities.
- Inquire about the supplier's quality management system (e.g., ISO 9001 certification).
3. Technical Evaluation:
- Review the provided CoAs to ensure they meet the minimum purity requirements for the intended research.
- For critical applications, consider purchasing small "scouting" samples from the top 2-3 suppliers for in-house analytical verification.
- Compare the analytical data (e.g., HPLC, NMR spectra) from the scouting samples against the supplier's CoA and literature data to confirm identity and purity.
4. Supplier Selection and Purchase:
- Based on the technical evaluation, price, and lead time, select the most suitable supplier.
- Issue a purchase order specifying the required quantity, purity, and a request for a batch-specific CoA to be included with the shipment.
5. Goods Receipt and Quarantine:
- Upon receipt, the chemical should be held in quarantine.
- Verify the product identity, quantity, and accompanying documentation against the purchase order.
- Perform in-house quality control testing (e.g., identity confirmation, purity check) on the received material before releasing it for research use.
Workflow for Chemical Procurement
The following diagram illustrates the logical flow of the procurement and supplier vetting protocol.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-fluoro-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 4-fluoro-N,N-dimethylbenzenesulfonamide. Due to the absence of a publicly available crystal structure, this guide combines theoretical data, spectroscopic information from analogous compounds, and established synthetic protocols to offer a detailed understanding of this molecule for its application in research and drug development.
Molecular Structure and Properties
This compound is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further substituted with two methyl groups on the nitrogen atom.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 383-31-3[1]
-
Molecular Formula: C₈H₁₀FNO₂S[1]
-
Molecular Weight: 203.24 g/mol [1]
-
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)F[1]
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties of this compound, providing insights into its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | PubChem CID: 799301 |
| XLogP3 | 1.5 | PubChem CID: 799301 |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 799301 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 799301 |
| Rotatable Bond Count | 2 | PubChem CID: 799301 |
| Exact Mass | 203.04162790 | PubChem CID: 799301 |
| Topological Polar Surface Area | 45.8 Ų | PubChem CID: 799301 |
| Heavy Atom Count | 13 | PubChem CID: 799301 |
| Formal Charge | 0 | PubChem CID: 799301 |
Conformational Analysis
In the absence of experimental crystallographic data for this compound, its conformation can be inferred from computational studies and analysis of structurally related sulfonamides.
The key conformational features are determined by the rotation around the S-C(aryl) and S-N bonds. The sulfonamide group's geometry is expected to be approximately tetrahedral around the sulfur atom. The orientation of the 4-fluorophenyl ring relative to the sulfonamide group and the conformation of the N,N-dimethylamino group are of primary interest.
It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the N,N-dimethyl groups and the aryl ring. The torsional angle between the plane of the phenyl ring and the S-N bond is a critical parameter. In many aryl sulfonamides, this angle is not 90 degrees, indicating some degree of conjugation or hyperconjugation effects. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties and potentially the preferred conformation of the molecule.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Computed)
The following table presents the computed ¹³C NMR chemical shifts for this compound, as provided by PubChem.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C-S) | 135.2 |
| C2/C6 | 129.8 |
| C3/C5 | 116.5 |
| C4 (C-F) | 165.5 |
| N-(CH₃)₂ | 38.2 |
| Source: PubChem CID: 799301 (Computed) |
¹H NMR (Expected)
Based on the structure, the following proton signals are expected:
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons ortho and meta to the sulfonyl group. The coupling patterns will be influenced by the fluorine atom.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm), integrating to six protons, corresponding to the two methyl groups on the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| S=O (asymmetric stretch) | 1325 - 1370 | Strong |
| S=O (symmetric stretch) | 1140 - 1180 | Strong |
| C-F (stretch) | 1000 - 1400 | Strong |
| C-S (stretch) | 600 - 800 | Medium |
| Aromatic C=C (stretch) | 1450 - 1600 | Medium-Weak |
| C-N (stretch) | 1020 - 1250 | Medium |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published in a readily accessible source, a general and reliable method for the synthesis of N,N-disubstituted arylsulfonamides involves the reaction of the corresponding arylsulfonyl chloride with a secondary amine.[2][3][4]
General Synthesis of this compound
This protocol is a representative example for the synthesis of the title compound.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Dimethylamine (e.g., 2 M solution in THF or as a gas)
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add dimethylamine (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the solid product.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, and synthetic methodology for this compound. While a definitive solid-state structure from X-ray crystallography is not currently available, the provided theoretical data and spectroscopic information for analogous compounds offer valuable insights for researchers. The general synthetic protocol outlined provides a reliable method for the preparation of this compound, enabling further investigation into its chemical and biological properties. This information serves as a foundational resource for scientists and professionals in the fields of medicinal chemistry, chemical biology, and drug development.
References
- 1. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-fluoro-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro-N,N-dimethylbenzenesulfonamide, a fluorinated aromatic sulfonamide, represents a versatile scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct biological data on this specific compound is limited in publicly accessible literature, extensive research on its close structural analogs provides a strong foundation for predicting its utility in drug discovery. This technical guide synthesizes the available information on related compounds to project the potential applications, synthetic methodologies, and conceivable biological activities of this compound. By examining the established roles of the 4-fluorobenzenesulfonamide moiety and the N,N-dimethylsulfonamide group, we can infer its potential as a valuable building block for developing novel therapeutics. This document aims to serve as a foundational resource for researchers looking to explore the medicinal chemistry landscape of this promising, yet under-investigated, molecule.
Introduction: The Significance of the Fluorinated Sulfonamide Scaffold
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the sulfonamide functional group is a cornerstone of numerous clinically successful drugs, exhibiting a wide array of biological activities. The convergence of these two features in this compound suggests a molecule with inherent potential for drug development.
Derivatives of benzenesulfonamide are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen can influence the compound's polarity, membrane permeability, and metabolic profile. This guide will extrapolate from the known activities of structurally similar compounds to build a case for the potential therapeutic applications of this compound.
Synthetic Pathways and Methodologies
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Dimethylamine (e.g., 2M solution in THF or aqueous solution)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Amine: Dimethylamine (1.1 to 1.5 equivalents) is added dropwise to the cooled solution, followed by the slow addition of a base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure product.
Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
Based on the biological activities reported for structurally related benzenesulfonamide derivatives, this compound could be investigated for a range of therapeutic applications.
Analgesic and Anti-inflammatory Activity
A closely related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has demonstrated significant antinociceptive and antiallodynic effects in a murine model of pain.[2] This suggests that the 4-fluorobenzenesulfonamide scaffold may interact with targets involved in pain signaling. The study on 4-FBS implicated the involvement of serotonergic and opioidergic pathways.[2]
Table 1: Analgesic Activity of a Structurally Related Compound (4-FBS)
| Compound | Dose (mg/kg, p.o.) | Analgesic Effect (Tail Immersion Test) | Reversal by Antagonists |
| 4-FBS | 20 | Significant antinociceptive effect | Reversed by ondansetron (5HT3 antagonist) and naloxone (µ receptor antagonist) |
| 4-FBS | 40 | Significant antinociceptive effect | Reversed by ondansetron (5HT3 antagonist) and naloxone (µ receptor antagonist) |
Data extrapolated from a study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide.[2]
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents. Various studies have demonstrated the efficacy of substituted benzenesulfonamides against a range of bacterial and fungal pathogens.[1] The introduction of a fluorine atom can potentially enhance the antimicrobial potency and spectrum of activity.
Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Organism | MIC (mg/mL) |
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4a | S. typhi | 6.45 |
| 4f | B. subtilis | 6.63 |
| 4e | C. albicans | 6.63 |
| 4h | C. albicans | 6.63 |
| 4e | A. niger | 6.28 |
Data from a study on new benzenesulfonamide derivatives.[1]
Enzyme Inhibition
The sulfonamide moiety is a known zinc-binding group and is present in numerous enzyme inhibitors. Derivatives of benzenesulfonamides have been explored as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer. The N,N-dimethyl substitution could influence the binding affinity and selectivity for different enzyme isoforms.
Potential Signaling Pathway Involvement
Based on the findings for the analog 4-FBS, a potential mechanism of action for derivatives of this compound in pain modulation could involve the descending pain inhibitory pathways.
Caption: Hypothesized involvement of serotonergic and opioidergic pathways in the analgesic effect of this compound derivatives.
Structure-Activity Relationship (SAR) Considerations
While a specific SAR study for this compound is not available, general principles can be inferred from the broader class of sulfonamides.
-
Fluorine Substitution: The position and number of fluorine atoms on the benzene ring can significantly impact activity. The 4-fluoro substitution is a common motif in many bioactive compounds.
-
Sulfonamide Substitution: The N,N-dimethyl substitution provides a tertiary sulfonamide, which, unlike primary or secondary sulfonamides, cannot act as a hydrogen bond donor. This can alter the binding mode to target proteins.
-
Further Derivatization: The aromatic ring is amenable to further substitution, allowing for the exploration of additional chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationship for structure-activity relationship exploration.
Conclusion and Future Directions
This compound presents itself as a promising, yet underexplored, scaffold for medicinal chemistry research. Extrapolation from the known biological activities of its structural analogs suggests potential applications in the development of novel analgesic, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a detailed, robust synthetic protocol for this compound.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including those implicated for related sulfonamides (e.g., pain receptors, microbial enzymes, carbonic anhydrases).
-
Lead Generation and Optimization: Utilizing the core scaffold to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.
This technical guide provides a roadmap for initiating research into the medicinal chemistry of this compound, a molecule that holds considerable promise for the development of new therapeutic agents.
References
In-Depth Technical Guide: 4-fluoro-N,N-dimethylbenzenesulfonamide
An Overview of its Synthesis, Properties, and Characterization for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3), a fluorinated aromatic sulfonamide. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates the known scientific data regarding its synthesis, physicochemical properties, and standard methods of characterization.
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously integral to the development of sulfa drugs and a wide array of other therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this compound of interest in drug discovery and materials science.
Physicochemical and Structural Data
A summary of the key identifying and physical properties of this compound is presented below. This data is fundamental for its use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Dimethyl 4-fluorobenzenesulfonamide | [1] |
| CAS Number | 383-31-3 | [1] |
| Molecular Formula | C₈H₁₀FNO₂S | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most direct route involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine.
Detailed Experimental Methodology
This section outlines a representative laboratory-scale protocol for the synthesis of the title compound.
Materials & Reagents:
-
4-Fluorobenzenesulfonyl chloride
-
Dimethylamine (2.0 M solution in THF or methanol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware and magnetic stirring apparatus
Procedure:
-
Reaction Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 eq.) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cooled to 0 °C in an ice bath.
-
Nucleophilic Addition: A solution of dimethylamine (2.0 M, 2.1 eq.) is added dropwise to the stirred, cooled solution over 15-20 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to ambient temperature. It is then stirred for an additional 3-5 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is collected. The organic phase is washed sequentially with 1 M HCl, deionized water, and finally with brine.
-
Isolation: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization Data
The structural confirmation of this compound relies on standard spectroscopic techniques. The table below summarizes the expected data from these analyses.
| Analysis Method | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (~7.0-8.0 ppm), showing coupling to the fluorine atom and adjacent protons. The N-methyl protons will appear as a singlet further upfield (~2.7 ppm). |
| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The N-methyl carbons will appear as a single resonance. |
| IR Spectroscopy | Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching vibrations (approx. 1340 cm⁻¹ and 1160 cm⁻¹). A C-F stretching band will also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (m/z ≈ 203.04). |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity of this compound or its involvement in specific cellular signaling pathways. However, the general class of sulfonamides is known for a wide range of biological activities, including antibacterial effects and enzyme inhibition (e.g., carbonic anhydrase). Any potential biological function of this specific compound would need to be determined through future screening and mechanistic studies. Consequently, no signaling pathway diagrams can be provided at this time.
References
An In-Depth Technical Guide to the Reactivity of the Sulfonyl Fluoride Group in 4-Fluoro-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonyl fluoride moiety has emerged as a privileged electrophile in chemical biology and drug discovery, offering a unique balance of stability and reactivity. This guide focuses on the reactivity of the sulfonyl fluoride group in a specific, yet representative molecule: 4-fluoro-N,N-dimethylbenzenesulfonamide. This compound serves as an excellent case study for understanding the broader class of aryl sulfonyl fluorides used as covalent probes and inhibitors. Its reactivity is modulated by the electronic properties of the para-fluoro substituent and the N,N-dimethylsulfamoyl group, making it a valuable tool for selectively targeting nucleophilic residues in proteins. This document will provide a comprehensive overview of its reactivity, potential applications, and detailed experimental protocols for its use in research and drug development.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. The core reactive group is the sulfonyl fluoride (-SO₂F).
Synthesis:
A common route for the synthesis of this compound involves a two-step process starting from 4-fluorobenzenesulfonyl chloride.
Step 1: Formation of 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzene can be treated with chlorosulfonic acid to yield 4-fluorobenzenesulfonyl chloride.
Step 2: Amination The resulting 4-fluorobenzenesulfonyl chloride is then reacted with dimethylamine in the presence of a base to afford this compound.
A general protocol for the synthesis of N,N-disubstituted arenesulfonamides is as follows:
-
Dissolve the arenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add an excess of the desired secondary amine (in this case, dimethylamine) dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity of the Sulfonyl Fluoride Group
The sulfonyl fluoride group is a moderately reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues in proteins. This reactivity is the basis for its use as a covalent probe and inhibitor. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the para-fluoro group is a weak electron-withdrawing group, which can slightly enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group.
The general mechanism of reaction involves nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride, with the fluoride ion acting as a leaving group. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Reactivity with Amino Acid Residues
The sulfonyl fluoride moiety is known to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. The specificity of the reaction is often context-dependent, relying on the local protein microenvironment to enhance the nucleophilicity of a particular residue.
-
Lysine: The ε-amino group of lysine is a potent nucleophile. The reaction with a sulfonyl fluoride results in a stable sulfonamide linkage.
-
Tyrosine: The hydroxyl group of tyrosine, particularly when deprotonated to the phenoxide ion, can react with sulfonyl fluorides to form a sulfonate ester.
-
Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, forming sulfonate esters. This reaction is often facilitated by the presence of a catalytic triad in enzyme active sites.
-
Histidine: The imidazole side chain of histidine can act as a nucleophile, leading to the formation of a sulfonyl-imidazole adduct.
Table 1: General Reactivity of Arylsulfonyl Fluorides with Nucleophilic Amino Acids
| Nucleophilic Amino Acid | Resulting Covalent Linkage | General Reactivity Profile |
| Lysine | Sulfonamide | Moderate to high, dependent on pKa |
| Tyrosine | Sulfonate Ester | Moderate, enhanced at higher pH |
| Serine | Sulfonate Ester | Low, but enhanced in catalytic sites |
| Threonine | Sulfonate Ester | Low, but enhanced in catalytic sites |
| Histidine | Sulfonyl-imidazole | Moderate, dependent on pKa |
Potential Applications in Drug Discovery and Chemical Biology
The unique reactivity profile of this compound makes it a valuable tool for various applications in drug discovery and chemical biology.
Covalent Inhibitors
By incorporating the this compound scaffold into a molecule with affinity for a specific protein target, it can be used to develop potent and selective covalent inhibitors. The formation of a covalent bond can lead to prolonged duration of action and increased efficacy.
Activity-Based Protein Profiling (ABPP)
As an activity-based probe, this compound can be modified with a reporter tag (e.g., a fluorophore or a biotin tag) to label and identify active enzymes in complex biological samples. This approach allows for the profiling of enzyme activity and the discovery of new drug targets.
Target Identification and Validation
When a bioactive compound containing the this compound moiety is identified through phenotypic screening, the sulfonyl fluoride group can be exploited to covalently label its protein target(s). Subsequent proteomic analysis can then be used to identify the modified proteins, thus validating the target of the compound.
Potential Target: Carbonic Anhydrases
Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Given its structure, this compound is a likely inhibitor of one or more CA isoforms. CAs are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases, including cancer and neurological disorders.
Carbonic Anhydrase Signaling Pathways
In cancer, specific CA isoforms, such as CA IX and CA XII, are often overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2][3] Inhibition of these CAs can disrupt pH regulation and impair cancer cell survival. The signaling pathways influenced by CA IX include the EGFR/PI3K pathway.[3][4]
In neurological disorders, CAs play a role in pH homeostasis and neuronal signaling.[5][6][7] CA inhibitors are used in the treatment of conditions like epilepsy and glaucoma.[5]
Below is a conceptual diagram of a signaling pathway involving carbonic anhydrase IX in cancer.
Caption: Conceptual signaling pathway of Carbonic Anhydrase IX in cancer.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Synthesis of this compound
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask in an ice bath.
-
Add dimethylamine solution (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.
Protocol for Determining Reactivity with Amino Acids
Materials:
-
This compound
-
N-α-Acetyl-L-lysine
-
N-Acetyl-L-tyrosine
-
N-Acetyl-L-serine
-
N-Acetyl-L-histidine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare stock solutions of this compound and each N-acetylated amino acid in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, combine the amino acid solution and PBS buffer.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentrations (e.g., 100 µM of each reactant).
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of acetonitrile containing 0.1% TFA.
-
Analyze the quenched samples by HPLC to monitor the disappearance of the starting materials and the formation of the product adduct.
-
Confirm the identity of the product by LC-MS analysis, looking for the expected mass of the covalent adduct.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data of reactant concentration versus time to a single exponential decay equation.
Protocol for Activity-Based Protein Profiling (ABPP)
This protocol describes a general workflow for using a tagged version of this compound to identify protein targets in a cell lysate. A version of the molecule with an alkyne or azide handle would need to be synthesized for this purpose.
Materials:
-
Alkyne- or azide-tagged this compound probe
-
Cell lysate
-
Biotin-azide or biotin-alkyne (for click chemistry)
-
Copper(II) sulfate
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and reagents
-
In-gel fluorescence scanner (if using a fluorescent tag)
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Probe Labeling: Incubate the cell lysate with the alkyne/azide-tagged probe at a predetermined concentration for a specific time at 37 °C.
-
Click Chemistry: Add the biotin-azide/alkyne, copper(II) sulfate, TCEP/ascorbate, and TBTA to the labeled lysate to attach the biotin tag to the probe-labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to the mixture and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Gel-based: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning (if a fluorescent tag was used) or by streptavidin-blotting.
-
MS-based: Perform on-bead or in-solution tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
Below is a diagram illustrating the general workflow for identifying protein targets of a covalent probe.
Caption: General workflow for covalent probe target identification.
Conclusion
This compound serves as a valuable model compound for understanding the reactivity and application of aryl sulfonyl fluorides in chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues, combined with its potential to inhibit key enzyme families like carbonic anhydrases, underscores its utility as a versatile chemical tool. The experimental protocols provided in this guide offer a starting point for researchers to explore the reactivity of this compound and to develop novel covalent probes and inhibitors for their specific targets of interest. Further detailed kinetic studies on this specific molecule will undoubtedly provide deeper insights into the subtle electronic and steric factors that govern its reactivity and selectivity.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]
- 7. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amine Derivatization using 4-fluoro-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is a critical aspect of various fields, including pharmaceutical drug development, clinical diagnostics, and environmental monitoring. Many biologically active molecules, such as neurotransmitters, amino acids, and synthetic drug candidates, contain primary or secondary amine functional groups. Direct analysis of these compounds by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to their polarity, low volatility, and poor chromatographic retention.
Derivatization is a widely employed strategy to overcome these analytical hurdles. By chemically modifying the amine group, one can enhance its detectability, improve its chromatographic behavior, and increase its ionization efficiency in mass spectrometry. This application note details the use of 4-fluoro-N,N-dimethylbenzenesulfonamide as a derivatizing agent for primary and secondary amines, rendering them suitable for quantitative analysis by LC-MS.
This compound reacts with primary and secondary amines to form stable sulfonamide derivatives. The incorporation of the N,N-dimethylbenzenesulfonamide moiety provides a consistent structural element across a range of amine analytes, which can normalize their chromatographic behavior and improve ionization in the mass spectrometer. The fluorine atom on the benzene ring can also serve as a useful label for certain analytical techniques. While sulfonyl chlorides are traditionally used for this purpose, the corresponding sulfonyl fluorides, such as this compound, offer increased stability and more controlled reactivity.[1]
Principle of the Method
The derivatization reaction is based on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl fluoride. This reaction proceeds readily under basic conditions, which serve to deprotonate the amine (for primary and secondary amines) or to neutralize the hydrofluoric acid byproduct. The resulting sulfonamide is a stable, less polar derivative that is amenable to reversed-phase HPLC and exhibits good ionization characteristics for mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing analyte(s) of interest
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Triethylamine (TEA) or other suitable organic base
-
Borate buffer (pH 9.0)
-
Methanol, LC-MS grade
-
Standard laboratory glassware and consumables
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Protocol for Amine Derivatization
-
Sample Preparation :
-
Accurately weigh a known amount of the amine-containing sample and dissolve it in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile or solid-phase extraction) to isolate the amines and remove interfering matrix components. Evaporate the solvent from the extracted sample and reconstitute in a known volume of acetonitrile.
-
-
Derivatization Reaction :
-
In a microcentrifuge tube, combine 50 µL of the amine sample or standard solution with 50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 10 µL of triethylamine (or an equivalent amount of another suitable base) to catalyze the reaction. Alternatively, the reaction can be performed in a buffered solution, such as 50 µL of borate buffer (pH 9.0).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the mixture to cool to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis
The following are general starting conditions and should be optimized for the specific analytes and instrumentation used.
-
LC Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in acetonitrile
-
Gradient Elution :
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80-95% B
-
12-14 min: 95% B
-
14-15 min: 95-20% B
-
15-20 min: 20% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
-
Mass Spectrometer : Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the [M+H]+ of the derivatized amine, and the product ions will result from the fragmentation of the derivative. Specific MRM transitions must be determined for each derivatized analyte by infusing a standard solution into the mass spectrometer.
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Derivatized Amines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Derivatized Analyte A | [M+185.24+H]+ | Fragment 1 | 25 | 5.2 |
| Fragment 2 | 35 | 5.2 | ||
| Derivatized Analyte B | [M+185.24+H]+ | Fragment 1 | 28 | 6.8 |
| Fragment 2 | 38 | 6.8 | ||
| Derivatized Analyte C | [M+185.24+H]+ | Fragment 1 | 22 | 4.5 |
| Fragment 2 | 32 | 4.5 |
Note: The precursor ion m/z is calculated based on the mass of the original amine (M) plus the mass of the 4-fluoro-N,N-dimethylbenzenesulfonyl moiety (185.24 Da).
Table 2: Hypothetical Performance Characteristics of the Method
| Analyte | Linear Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Analyte A | 1 - 1000 | >0.995 | 0.5 | 1 |
| Analyte B | 1 - 1000 | >0.995 | 0.5 | 1 |
| Analyte C | 5 - 2000 | >0.992 | 2 | 5 |
Visualizations
Caption: Experimental workflow for amine derivatization and analysis.
Conclusion
The use of this compound for the derivatization of primary and secondary amines offers a robust and reliable method for their quantitative analysis by LC-MS. The resulting sulfonamide derivatives exhibit improved chromatographic properties and enhanced mass spectrometric detection. The protocol provided herein is a general guideline and should be optimized for the specific amines of interest and the available instrumentation. This method is well-suited for applications in drug discovery, clinical research, and other areas where sensitive and accurate quantification of amines is required.
References
Application Note: Quantification of Biogenic Amines in Food Matrices using LC-MS/MS after Derivatization with 4-fluoro-N,N-dimethylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones.[1] They are naturally present in various fermented foods and beverages, such as fish, meat, cheese, and wine.[1][2] While essential for physiological functions in trace amounts, high concentrations of BAs can have toxic effects and their presence can be an indicator of food spoilage or poor hygienic conditions during production and storage.[2] Consequently, the accurate and sensitive quantification of biogenic amines is crucial for food safety and quality control.
This application note describes a robust and sensitive method for the simultaneous determination of multiple biogenic amines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, a pre-column derivatization step is employed.[1]
Disclaimer: As of the compilation of this document, 4-fluoro-N,N-dimethylbenzenesulfonamide is not a commonly cited derivatization reagent for the analysis of biogenic amines in peer-reviewed literature. The following protocol is a generalized method adapted from established procedures for structurally similar sulfonyl chloride reagents, such as dansyl chloride and p-toluenesulfonyl chloride (tosyl chloride), which are widely used for the derivatization of primary and secondary amines.[3][4][5]
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the primary or secondary amine group of the biogenic amine on the electrophilic sulfur atom of the this compound. This reaction is typically carried out under alkaline conditions (pH 9-11) to deprotonate the amino group, thereby increasing its nucleophilicity. The resulting sulfonamide derivative is more hydrophobic, leading to better retention on C18 columns, and the sulfonyl group can improve ionization efficiency in the mass spectrometer.
Experimental Protocols
Sample Preparation (General)
-
Solid Samples (e.g., fish, meat, cheese):
-
Homogenize a representative portion of the sample.
-
Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., 0.1 M HCl, 5% trichloroacetic acid, or acetonitrile/water mixture).
-
Vortex or sonicate for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 4000-10000 x g for 10 minutes.
-
Collect the supernatant. For some matrices, a second extraction of the pellet may be performed to improve recovery.
-
The extract may be further cleaned up using solid-phase extraction (SPE) if significant matrix interference is expected.
-
-
Liquid Samples (e.g., wine, beer):
-
Centrifuge the sample to remove any particulate matter.
-
The supernatant can often be directly used for derivatization or diluted with the extraction solvent if high concentrations of BAs are expected.
-
Derivatization Protocol
-
Transfer 100 µL of the sample extract or standard solution into a clean microcentrifuge tube.
-
Add 200 µL of an alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10.5).[4][5]
-
Add 200 µL of a 5-10 mg/mL solution of this compound in acetone or acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 40-60 °C for 30-60 minutes in a water bath or heating block.[4]
-
After incubation, the reaction can be quenched by adding a small volume (e.g., 20 µL) of a solution like 25% ammonium hydroxide to consume the excess derivatization reagent.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and/or 1-2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic derivatized amines. An example gradient is provided in the table below.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 16.0 | 95 | 5 |
Table 2: Quantitative Performance Data for Common Biogenic Amines (Based on Literature for Similar Derivatization Methods)
| Biogenic Amine | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Reference |
| Histamine | 0.03 - 0.5 | 0.1 - 1.5 | >0.99 | [1][6] |
| Tyramine | 0.05 - 0.3 | 0.15 - 1.0 | >0.99 | [1][6] |
| Putrescine | 0.1 - 1.4 | 0.3 - 4.2 | >0.99 | [1][6] |
| Cadaverine | 0.1 - 1.0 | 0.3 - 3.0 | >0.99 | [1][6] |
| Spermidine | 0.08 - 0.7 | 0.25 - 2.0 | >0.99 | [1][6] |
| Spermine | 0.1 - 1.2 | 0.3 - 3.5 | >0.99 | [1][6] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific matrix, instrumentation, and derivatization efficiency. The values presented are indicative ranges from published methods using similar derivatization reagents.[1][6]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatizing Primary Amines with 4-fluoro-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are fundamental functional groups present in a vast array of biologically active molecules, including pharmaceuticals, metabolites, and signaling molecules. The derivatization of these primary amines is a critical step in many analytical and drug development workflows. This process enhances the detectability and chromatographic behavior of the parent molecules, facilitating their quantification and characterization. The reagent 4-fluoro-N,N-dimethylbenzenesulfonamide serves as an effective derivatizing agent, reacting with primary amines to form stable sulfonamides. This reaction, often referred to as sulfonylation, improves the analyte's properties for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting sulfonamide derivatives often exhibit improved volatility, thermal stability, and ionization efficiency, leading to enhanced sensitivity and resolution.[1][2]
These application notes provide a comprehensive protocol for the derivatization of primary amines using this compound, tailored for professionals in research and drug development.
Data Presentation
The following table summarizes typical quantitative data for the derivatization of a model primary amine with this compound. The data is illustrative and may vary depending on the specific primary amine and reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Primary Amine | 1.0 equivalent | The limiting reagent in the reaction. |
| This compound | 1.1 equivalents | A slight excess of the derivatizing agent ensures complete consumption of the primary amine. |
| Base (e.g., Triethylamine) | 1.5 equivalents | Acts as a scavenger for the hydrochloric acid byproduct.[3] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Anhydrous conditions are recommended for optimal yield. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm.[3] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. |
| Product | ||
| Yield | 85 - 95% | Yield is dependent on the purity of reagents and adherence to the protocol. |
| Appearance | White to off-white solid | The physical state may vary depending on the specific sulfonamide derivative. |
| Analytical Data | ||
| HPLC-UV λmax | ~230 nm | The fluorinated phenyl group provides a chromophore for UV detection. |
| Mass Spectrometry | [M+H]⁺, [M+Na]⁺ | Expected ions in positive mode electrospray ionization (ESI). |
Experimental Protocols
This section details the methodology for the derivatization of a primary amine with this compound.
Materials and Reagents
-
Primary amine sample
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Derivatization Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (1.5 eq). The base acts as a scavenger for the hydrogen chloride that is generated during the reaction.
-
Addition of Derivatizing Agent: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add this compound (1.1 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting primary amine is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide derivative.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Visualizations
References
Application Notes and Protocols for 4-fluoro-N,N-dimethylbenzenesulfonamide as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly within drug discovery and development, the strategic protection of amine functionalities is crucial. Amines, being inherently nucleophilic and basic, often require temporary masking to prevent undesired side reactions during various synthetic transformations. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and cleanly removed with high yield under mild conditions that do not compromise the integrity of the molecule.
This document provides detailed application notes and protocols for the use of the 4-fluorobenzenesulfonyl group, introduced via 4-fluoro-N,N-dimethylbenzenesulfonamide's corresponding sulfonyl chloride, as a protecting group for primary and secondary amines. Due to the limited availability of direct experimental data for this compound as a protecting group, this guide draws upon established principles and protocols for analogous and widely used arylsulfonyl protecting groups, namely the p-toluenesulfonyl (tosyl) and the o/p-nitrobenzenesulfonyl (nosyl) groups. The electron-withdrawing nature of the fluorine atom in the 4-position is expected to influence the stability and cleavage of the resulting sulfonamide, making it a potentially valuable alternative to traditional sulfonamide protecting groups.
Properties and Rationale for Use
The 4-fluorobenzenesulfonyl group forms a stable sulfonamide linkage with primary and secondary amines. Sulfonamides are known for their exceptional stability across a wide pH range and their resistance to many oxidizing and reducing agents, as well as to organometallic reagents.[1][2] This robustness makes them orthogonal to many other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are labile to acidic and basic conditions, respectively.
The presence of the electron-withdrawing fluorine atom at the para-position of the benzene ring is anticipated to modulate the properties of the sulfonamide compared to the electron-neutral tosyl group. This may facilitate the cleavage of the N-S bond under certain conditions, potentially offering a milder deprotection protocol than that required for tosylamides.
Data Presentation
The following tables summarize typical quantitative data for the protection of amines using analogous arylsulfonyl chlorides and the subsequent deprotection of the resulting sulfonamides. This data is provided to give researchers a comparative overview and a starting point for optimization when using the 4-fluorobenzenesulfonyl group.
Table 1: Illustrative Conditions and Yields for Amine Protection with Arylsulfonyl Chlorides (Analogous Systems)
| Amine Substrate | Arylsulfonyl Chloride | Base | Solvent | Reaction Conditions | Typical Yield (%) | Reference(s) |
| Primary Alkylamine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature, 4-12 h | >90 | [3] |
| Secondary Alkylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane (DCM) | Room temperature, 12-24 h | 85-95 | [3] |
| Primary Aniline | o-Nitrobenzenesulfonyl chloride | 2,6-Lutidine | Dichloromethane (DCM) | 0 °C to room temperature, 2-6 h | >95 | [4] |
| Secondary Aniline | o-Nitrobenzenesulfonyl chloride | Sodium Hydroxide | Dioxane/Water | Room temperature, 1-3 h | ~90 | [4] |
Table 2: Comparative Deprotection Methods and Yields for N-Arylsulfonamides (Analogous Systems)
| N-Arylsulfonamide | Deprotection Reagent(s) | Solvent | Reaction Conditions | Typical Yield (%) | Reference(s) |
| N-Alkyl-p-toluenesulfonamide | Sodium in liquid ammonia | THF/NH₃ (l) | -78 °C, 1-2 h | 80-95 | [3] |
| N-Aryl-p-toluenesulfonamide | HBr (33% in Acetic Acid), Phenol | Acetic Acid | 70 °C, 8-16 h | 70-90 | [5] |
| N-Alkyl-p-toluenesulfonamide | SmI₂ (after TFAA activation) | THF | -78 °C, 1 h | 85-98 | [6] |
| N-Alkyl-o-nitrobenzenesulfonamide | Thiophenol, K₂CO₃ | DMF | Room temperature, 1-3 h | >95 | [7][8] |
| N-Aryl-o-nitrobenzenesulfonamide | β-Mercaptoethanol, DBU | DMF | Room temperature, 30 min | >95 | [4] |
Experimental Protocols
The following protocols are generalized procedures based on well-established methods for the use of analogous arylsulfonyl protecting groups.[3][4] Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates when using the 4-fluorobenzenesulfonyl group.
Protocol 1: Protection of a Primary Amine with 4-Fluorobenzenesulfonyl Chloride
Materials:
-
Primary amine
-
4-Fluorobenzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq.) to the stirred solution.
-
Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-fluorobenzenesulfonyl)amine.
Protocol 2: Deprotection of an N-(4-Fluorobenzenesulfonyl)amine via Reductive Cleavage (Analogous to Tosyl Deprotection)
This protocol is based on the deprotection of robust tosylamides and may require optimization for the 4-fluorobenzenesulfonyl group.
Materials:
-
N-(4-fluorobenzenesulfonyl)amine
-
Sodium metal
-
Liquid ammonia
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (solid)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice-acetone condenser and an inlet for ammonia gas under an inert atmosphere.
-
Cool the flask to -78 °C and condense liquid ammonia into it.
-
Dissolve the N-(4-fluorobenzenesulfonyl)amine (1.0 eq.) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction at -78 °C for 1-2 hours, maintaining the blue color.
-
Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Protocol 3: Deprotection of an N-(4-Fluorobenzenesulfonyl)amine via Nucleophilic Aromatic Substitution (Analogous to Nosyl Deprotection)
The electron-withdrawing nature of the fluorine atom may render the 4-fluorobenzenesulfonyl group susceptible to cleavage by strong nucleophiles, similar to the nosyl group. This protocol provides a milder alternative to reductive cleavage.
Materials:
-
N-(4-fluorobenzenesulfonyl)amine
-
Thiophenol (or β-mercaptoethanol)
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the N-(4-fluorobenzenesulfonyl)amine (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer extensively with water and then with brine to remove DMF and the thiol byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Mandatory Visualizations
Caption: Workflow for the protection of amines using 4-fluorobenzenesulfonyl chloride.
Caption: Reductive cleavage workflow for the deprotection of N-(4-fluorobenzenesulfonyl)amines.
Caption: Nucleophilic cleavage workflow for the deprotection of N-(4-fluorobenzenesulfonyl)amines.
Conclusion
The 4-fluorobenzenesulfonyl group represents a potentially valuable addition to the repertoire of amine protecting groups. Its anticipated high stability, coupled with the possibility of milder deprotection conditions compared to the tosyl group, makes it an attractive option for complex multi-step syntheses. The protocols and data presented herein, based on well-understood analogous systems, provide a solid foundation for the application and further exploration of this protecting group in organic synthesis and drug development. Researchers are encouraged to perform initial optimization studies to tailor the protection and deprotection conditions for their specific substrates.
References
- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
Application Notes and Protocols for the Cleavage of the 4-Fluoro-N,N-dimethylbenzenesulfonamide Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluoro-N,N-dimethylbenzenesulfonamide group is an emerging protecting group for primary and secondary amines. Its electronic properties, influenced by the fluorine atom and the N,N-dimethyl substitution, offer a unique stability profile. While specific literature on the cleavage of this particular sulfonamide is limited, this document provides detailed theoretical protocols and application notes based on established methods for the deprotection of related arylsulfonamide protecting groups. The provided protocols are intended to serve as a starting point for the optimization of cleavage conditions for substrates protected with the this compound group.
General Considerations for Cleavage
The cleavage of arylsulfonamides typically proceeds through two main pathways: reductive cleavage and acidic cleavage. The choice of method depends on the overall stability of the substrate and the presence of other functional groups.
-
Reductive Cleavage: These methods are generally milder and more chemoselective than acidic cleavage. They involve the use of reducing agents to cleave the S-N bond. Common reagents include sodium amalgam, sodium naphthalenide, and samarium(II) iodide.
-
Acidic Cleavage: This approach typically requires harsh conditions, such as strong acids at elevated temperatures. Reagents like hydrobromic acid (HBr) in the presence of a scavenger like phenol are often employed. These conditions may not be suitable for sensitive substrates.
The electron-withdrawing nature of the fluorine atom on the this compound group is expected to make the sulfur atom more electrophilic, potentially facilitating nucleophilic attack during reductive cleavage. Conversely, this electron-withdrawing effect may increase the stability of the sulfonamide bond under acidic conditions, requiring more forcing conditions for cleavage compared to unsubstituted or electron-donating group-substituted arylsulfonamides. The N,N-dimethyl substitution may also influence the steric accessibility of the sulfonyl group.
Comparative Data on Arylsulfonamide Cleavage
Due to the lack of specific data for the this compound group, the following tables summarize cleavage conditions for the closely related and widely used p-toluenesulfonamide (tosyl) protecting group. This data can be used as a guide to estimate the required conditions for the target protecting group.
Table 1: Reductive Cleavage of N-Tosylamines
| Substrate (N-Tosylamine of) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Na/Naphthalene | THF | rt | 0.5 | 95 | Fieser & Fieser |
| Benzylamine | SmI₂ | THF/HMPA | rt | 0.1 | 98 | Kagan et al. |
| Piperidine | Sodium Amalgam | MeOH | reflux | 6 | 85 | Horner & Neumann |
| Indole | Mg/MeOH | MeOH | reflux | 2 | 92 | Grehn & Ragnarsson |
Table 2: Acidic Cleavage of N-Tosylamines
| Substrate (N-Tosylamine of) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 48% HBr/Phenol | - | 120 | 4 | 90 | Snyder & Heckert |
| N-Methylaniline | H₂SO₄/H₂O | - | 150 | 12 | 75 | Suter |
| Pyrrolidine | 33% HBr in Acetic Acid | Acetic Acid | 100 | 8 | 80 | Weisblat et al. |
Experimental Protocols
Important Note: The following protocols are theoretical and adapted from established procedures for other arylsulfonamides. Optimization of reaction conditions (temperature, time, and stoichiometry) is highly recommended for each specific substrate.
Protocol 1: Reductive Cleavage using Sodium Amalgam
This protocol is suitable for substrates that are stable to strongly reducing and basic conditions.
Materials:
-
This compound-protected amine
-
Methanol (MeOH), anhydrous
-
Sodium amalgam (Na(Hg)), typically 5-6% sodium content
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound-protected amine (1.0 eq) in anhydrous methanol (10-20 mL per mmol of substrate).
-
Addition of Reducing Agent: To the stirred solution, carefully add sodium amalgam (10-20 eq of sodium) in portions at room temperature. The reaction is exothermic and may evolve hydrogen gas.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 12 hours depending on the substrate.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully decant the methanol solution from the mercury. The mercury can be washed with methanol and stored for reuse or disposed of according to safety guidelines. c. Concentrate the methanolic solution under reduced pressure using a rotary evaporator. d. To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer). e. Wash the combined organic layers sequentially with 1 M HCl (if the product is a neutral or acidic amine), saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.
Protocol 2: Acidic Cleavage using Hydrobromic Acid and Phenol
This protocol is suitable for robust substrates that can withstand strong acidic and high-temperature conditions. Phenol acts as a scavenger for the by-products.
Materials:
-
This compound-protected amine
-
48% aqueous Hydrobromic acid (HBr)
-
Phenol
-
Sodium hydroxide (NaOH) solution, 2 M
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask or sealed tube
-
Reflux condenser (if not in a sealed tube)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask or a thick-walled sealed tube, place the this compound-protected amine (1.0 eq) and phenol (5-10 eq).
-
Addition of Acid: Carefully add 48% aqueous HBr (20-50 eq).
-
Reaction: Heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing ice. c. Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is basic (pH > 10). d. Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer). e. Wash the combined organic layers with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the reductive cleavage of the this compound protecting group.
Caption: Proposed mechanism for the acidic cleavage of an arylsulfonamide protecting group with HBr.
Applications of 4-fluoro-N,N-dimethylbenzenesulfonamide in Peptide Synthesis: A Review of Potential Uses and Related Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct, established role for 4-fluoro-N,N-dimethylbenzenesulfonamide in routine peptide synthesis is not prominently documented in scientific literature, the chemical functionalities present in this molecule—a sulfonyl fluoride and a substituted benzene ring—are found in various reagents and protecting groups used in peptide chemistry. This document explores the potential applications of this compound based on the known reactivity of related compounds. Furthermore, it provides detailed protocols for established methodologies that leverage similar chemical principles, such as the use of other benzenesulfonamides as protecting groups and the activation of carboxylic acids using sulfur fluoride reagents.
Hypothetical Application: this compound as an N-Terminal Protecting Group
Drawing parallels from the use of other arylsulfonamides in peptide synthesis, such as the p-toluenesulfonyl (Tos) group, one could envision the use of a 4-fluoro-N,N-dimethylbenzenesulfonyl group for the protection of the N-terminal amino group of an amino acid or peptide. The introduction of this group would proceed via the corresponding sulfonyl chloride.
Proposed Synthesis of the Protected Amino Acid
Application Notes and Protocols for 4-fluoro-N,N-dimethylbenzenesulfonamide as a Fluorescent Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-N,N-dimethylbenzenesulfonamide is a small organic molecule that holds potential as a fluorescent labeling agent for biomolecules. Its core structure, a benzenesulfonamide, is a feature found in various fluorescent probes and pharmacologically active compounds. The sulfonyl chloride functional group, from which this sulfonamide is derived, is known to react with primary and secondary amines, such as those on the N-terminus of proteins and the side chain of lysine residues, to form stable sulfonamide linkages.[1][2] While specific photophysical data for this compound is not extensively documented in publicly available literature, the general class of sulfonamide derivatives has been explored for applications in fluorescence imaging and sensing.[3]
The presence of the fluorine atom can potentially modulate the electronic and photophysical properties of the molecule. This document provides an overview of the potential applications of this compound as a fluorescent labeling agent and a detailed protocol for its use in labeling proteins.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀FNO₂S | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| CAS Number | 383-31-3 | [4] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF | General Knowledge |
| Excitation Maximum (λex) | Not Reported | - |
| Emission Maximum (λem) | Not Reported | - |
| Quantum Yield (Φ) | Not Reported | - |
| Molar Absorptivity (ε) | Not Reported | - |
Principle of Fluorescent Labeling
The utility of this compound as a labeling agent is predicated on the reactivity of its precursor, 4-fluoro-N,N-dimethylbenzenesulfonyl chloride, with nucleophilic groups on biomolecules. The primary targets for labeling are the free amino groups of proteins, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction, which is typically carried out under alkaline conditions (pH 8.5-9.5), results in the formation of a stable, covalent sulfonamide bond.
Caption: Reaction of 4-fluoro-N,N-dimethylbenzenesulfonyl chloride with a primary amine on a protein.
Experimental Protocols
The following is a general protocol for the fluorescent labeling of a protein with 4-fluoro-N,N-dimethylbenzenesulfonyl chloride. The optimal conditions, including the molar ratio of the labeling reagent to the protein and the reaction time, should be determined empirically for each specific protein and application.
Materials
-
Protein of interest
-
4-fluoro-N,N-dimethylbenzenesulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Dialysis tubing or centrifugal ultrafiltration devices
Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles that could compete with the labeling reaction.
-
-
Labeling Reagent Preparation:
-
Immediately before use, prepare a stock solution of 4-fluoro-N,N-dimethylbenzenesulfonyl chloride in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water.[5]
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired amount of the 4-fluoro-N,N-dimethylbenzenesulfonyl chloride stock solution. The molar ratio of the labeling reagent to the protein typically ranges from 10:1 to 20:1. This should be optimized for the specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 100-200 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or centrifugal ultrafiltration.
-
The purified, labeled protein should be stored under appropriate conditions, protected from light.
-
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of fluorescent molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the labeling agent at its absorption maximum (which needs to be determined experimentally).
Experimental Workflow
The general workflow for fluorescently labeling a protein and subsequent analysis is depicted in the following diagram.
Caption: General workflow for fluorescent labeling of proteins and subsequent analysis.
Potential Applications
Fluorescently labeled proteins are invaluable tools in various research and drug development applications, including:
-
Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.
-
Flow Cytometry: Quantification of cell surface protein expression.
-
Immunoassays: Development of sensitive detection methods such as fluorescence-linked immunosorbent assays (FLISAs).
-
Protein-Protein Interaction Studies: Use in techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.
Safety and Handling
4-fluoro-N,N-dimethylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: The provided protocols are intended as a general guide. Optimization of the labeling conditions is essential for achieving the desired results for your specific application. The fluorescent properties of this compound should be characterized experimentally.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for sulfonamide formation with 4-fluoro-N,N-dimethylbenzenesulfonamide
Application Note: A-087
Title: A-087: Protocol for the Synthesis of N-Aryl Sulfonamides using 4-fluoro-N,N-dimethylbenzenesulfonamide
Introduction
Sulfonamides are a critical class of organic compounds widely recognized for their extensive applications in medicinal chemistry.[1][2] They are integral components of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, antitumor, and anti-HIV properties.[2][3] The synthesis of sulfonamides is a cornerstone reaction in drug discovery and development. The most common and reliable method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4][5][6]
This application note provides a detailed, step-by-step protocol for the synthesis of a model N-aryl sulfonamide, N-(4-methylphenyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, by reacting this compound with p-toluidine. This procedure is designed for researchers, scientists, and drug development professionals, offering a reproducible method for obtaining sulfonamides with high purity and yield.
Reaction Scheme
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base (pyridine).
Figure 1: General reaction scheme for the formation of N-(4-methylphenyl)-4-fluoro-N,N-dimethylbenzenesulfonamide.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification. Anhydrous solvents are recommended for optimal results.
| Reagent | Supplier | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | Sigma-Aldrich | 383-31-3 | 203.24 | 5.0 | 1.016 g | 1.0 |
| p-Toluidine | Acros Organics | 106-49-0 | 107.15 | 5.5 | 0.589 g | 1.1 |
| Pyridine (Anhydrous) | Fisher Sci. | 110-86-1 | 79.10 | 7.5 | 0.60 mL | 1.5 |
| Dichloromethane (DCM, Anhydrous) | VWR Chemicals | 75-09-2 | 84.93 | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | EMD Millipore | 7647-01-0 | - | - | ~30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem Inc. | 144-55-8 | - | - | ~30 mL | - |
| Brine (Saturated NaCl solution) | - | 7647-14-5 | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | 120.37 | - | ~5 g | - |
| Ethyl Acetate (EtOAc) for TLC/Column | Fisher Sci. | 141-78-6 | - | - | As needed | - |
| Hexanes for TLC/Column | VWR Chemicals | 110-54-3 | - | - | As needed | - |
Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. This compound may cause skin and eye irritation.[7]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (0.589 g, 5.5 mmol).
-
Dissolve the amine in 25 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (0.60 mL, 7.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.
Step 2: Addition of Sulfonyl Chloride
-
In a separate beaker, dissolve this compound (1.016 g, 5.0 mmol) in 25 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes using a dropping funnel. Slow addition is crucial to control the exothermic reaction.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates the completion of the reaction.
Step 4: Work-up and Extraction
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove excess pyridine and unreacted amine.
-
Saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification and Characterization
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 4:1).
-
Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[9]
-
Combine the pure fractions, concentrate using a rotary evaporator, and dry the resulting solid under high vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Results and Data Summary
The described procedure typically affords the desired sulfonamide product in good to excellent yields.
| Parameter | Value | Notes |
| Product Name | N-(4-methylphenyl)-4-fluoro-N,N-dimethylbenzenesulfonamide | - |
| Appearance | White to off-white solid | - |
| Theoretical Yield | 1.46 g | Based on 5.0 mmol of the limiting reagent. |
| Example Actual Yield | 1.24 g | (This is an illustrative value) |
| Example % Yield | 85% | (This is an illustrative value) |
| Purity (by HPLC/NMR) | >98% | After purification. |
Visual Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for sulfonamide formation.
Caption: Workflow for the synthesis of N-Aryl Sulfonamides.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive reagents (e.g., moisture contamination). | Use anhydrous solvents and fresh reagents. Ensure the amine is sufficiently nucleophilic. |
| Insufficient reaction time or temperature. | Allow the reaction to run longer or gently warm if TLC indicates a slow reaction. | |
| Multiple spots on TLC | Formation of side products (e.g., disulfonylation). | Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C. Use a slight excess (1.1 eq) of the amine.[8] |
| Incomplete reaction. | Increase reaction time or consider a more effective base. | |
| Difficulty in purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent pair. |
| Product is an oil, not a solid | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Re-purify if necessary. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with a Sulfonamide-Based Reagent
Abstract
This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices. The protocol is designed for researchers, scientists, and drug development professionals. Due to the limited publicly available information on the derivatization of amino acids with 4-fluoro-N,N-dimethylbenzenesulfonamide, this document utilizes Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a well-characterized and structurally related sulfonamide reagent, as a representative example. The methodology involves pre-column derivatization of amino acids with Dansyl Chloride, followed by separation and quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. This method provides excellent sensitivity, allowing for the detection of amino acids at the picomole level.
Introduction
The accurate quantification of amino acids is crucial in a wide range of scientific disciplines, including biochemistry, clinical diagnostics, and pharmaceutical development. High-performance liquid chromatography is a powerful technique for amino acid analysis; however, most amino acids lack a native chromophore or fluorophore, making their direct detection challenging. To overcome this limitation, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids.
Dansyl chloride is a classic derivatizing reagent that reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, highly fluorescent N-dansyl-amino acid derivatives.[1] These derivatives are also UV-absorbent, offering flexibility in the choice of detection method.[2][3] The derivatization process increases the hydrophobicity of the amino acids, enhancing their retention and separation on reversed-phase HPLC columns.
Principle of Derivatization
The derivatization reaction, known as dansylation, involves the nucleophilic attack of the unprotonated amino group of the amino acid on the electrophilic sulfonyl chloride group of Dansyl Chloride.[1] This reaction is typically carried out in an alkaline buffer (pH 9.5-10.5) to ensure the amino group is in its nucleophilic, unprotonated state. The reaction results in the formation of a stable sulfonamide bond.[1][4]
Experimental Protocols
Reagents and Materials
-
Amino Acid Standard Mixture (1 mM in 0.1 M HCl)
-
Dansyl Chloride solution (10 mg/mL in acetonitrile, prepare fresh)
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5)
-
Methylamine Hydrochloride solution (20 mg/mL in water) for quenching
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Formic Acid
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
For protein or peptide samples, acid hydrolysis is required to liberate free amino acids. A typical procedure involves hydrolysis with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. The hydrolysate should be dried to remove the acid and then reconstituted in 0.1 M HCl.
Derivatization Protocol
-
In a microcentrifuge tube, combine 100 µL of the amino acid standard or sample solution with 200 µL of sodium bicarbonate buffer (0.5 M, pH 9.5).
-
Add 200 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in acetonitrile).
-
Vortex the mixture thoroughly and incubate in a water bath or heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction and remove excess Dansyl Chloride, add 100 µL of methylamine hydrochloride solution.
-
Vortex the mixture and let it stand for 10 minutes at room temperature.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% to 90% B (linear gradient)
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 10% B (linear gradient)
-
50-60 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm
-
UV/Vis: 254 nm
-
Quantitative Data Summary
The following table provides representative retention times for 20 proteinogenic amino acids derivatized with Dansyl Chloride, analyzed by LC-MS using a C18 column.[1] The limits of detection (LOD) and quantitation (LOQ) for dansylated amino acids are typically in the low picomole to high femtomole range, with a wide linear dynamic range.
| Amino Acid | Retention Time (min)[1] |
| Aspartic acid | 7.8 |
| Glutamic acid | 8.5 |
| Serine | 9.2 |
| Asparagine | 9.5 |
| Glycine | 10.1 |
| Glutamine | 10.3 |
| Threonine | 10.8 |
| Alanine | 12.5 |
| Proline | 13.2 |
| Cysteine | 14.0 |
| Valine | 15.6 |
| Methionine | 16.1 |
| Tyrosine | 16.8 |
| Isoleucine | 17.5 |
| Leucine | 17.7 |
| Tryptophan | 18.2 |
| Phenylalanine | 18.5 |
| Histidine | 19.1 |
| Lysine | 20.5 |
| Arginine | 21.3 |
Visualizations
Reaction Mechanism
Caption: Reaction of an amino acid with Dansyl Chloride under alkaline conditions.
Experimental Workflow
Caption: General workflow for the analysis of amino acids by HPLC.
Conclusion
Pre-column derivatization with Dansyl Chloride followed by reversed-phase HPLC provides a reliable, sensitive, and reproducible method for the quantitative analysis of amino acids. The stability of the dansyl derivatives, coupled with the high sensitivity of fluorescence detection, makes this a powerful analytical tool for researchers in various scientific and industrial settings. The provided protocol offers a solid foundation for the development and validation of amino acid analysis methods tailored to specific research needs.
References
Troubleshooting & Optimization
troubleshooting incomplete derivatization with 4-fluoro-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for 4-fluoro-N,N-dimethylbenzenesulfonamide, a derivatization agent for the analysis of primary and secondary amines by chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent used to modify primary and secondary amines. This reaction attaches the sulfonyl group to the amine, creating a more stable, less polar, and more easily detectable sulfonamide derivative, which is particularly useful for analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What is the general mechanism of derivatization?
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl) as a byproduct. A base is typically added to the reaction mixture to neutralize the HCl produced.
Q3: Why is my derivatization incomplete?
Incomplete derivatization can be caused by several factors, including suboptimal reaction conditions (pH, temperature, time), degradation of the reagent, presence of interfering substances in the sample matrix, or steric hindrance from the analyte. A systematic approach to troubleshooting is often necessary to identify the root cause.
Q4: Can the derivatizing reagent react with other functional groups?
While this compound is highly selective for primary and secondary amines, side reactions can occur with other nucleophilic groups like phenols and, to a lesser extent, alcohols, particularly under harsh conditions. If your analyte contains these functional groups, consider protecting them prior to derivatization.
Q5: How can I remove excess derivatizing reagent after the reaction?
Excess reagent can be "quenched" by adding a small amount of a primary or secondary amine that is easily separated from the derivatized analyte, or by adding an acid to promote hydrolysis. Subsequent sample cleanup steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can also effectively remove the excess reagent and its hydrolysis byproducts.
Troubleshooting Incomplete Derivatization
This guide addresses the common issue of low or no yield of the desired sulfonamide product.
Problem: Low or No Formation of the Derivatized Analyte
Caption: A decision tree for troubleshooting incomplete derivatization.
Possible Cause 1: Reagent Degradation
Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time to the inactive sulfonic acid.
-
Solution: Use a fresh bottle of this compound. Ensure the reagent is stored in a desiccator and handled under anhydrous conditions.
Possible Cause 2: Suboptimal Reaction pH
The derivatization reaction produces HCl. Without a base to neutralize it, the reaction mixture will become acidic, protonating the amine analyte and rendering it non-nucleophilic.
-
Solution: Ensure the reaction is performed under basic conditions (pH 8-11). This can be achieved using a buffer (e.g., borate buffer) or by adding an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pH of the reaction mixture should be confirmed.[1]
Possible Cause 3: Inadequate Reaction Time or Temperature
The reaction may not have proceeded to completion.
-
Solution: Analyze the reaction mixture at different time points (e.g., 30, 60, 120 minutes) to determine the optimal reaction time. For sterically hindered amines, a moderate increase in temperature (e.g., 40-60°C) may be necessary to increase the reaction rate.[2] However, excessive heat should be avoided as it can promote reagent degradation.
Possible Cause 4: Presence of Interfering Substances
Components in the sample matrix (e.g., water, other nucleophiles) can compete with the analyte for the derivatizing agent or inhibit the reaction.[1]
-
Solution: Perform sample cleanup prior to derivatization. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques for removing interfering substances.[1] Ensure all solvents and reagents are anhydrous.
Possible Cause 5: Steric Hindrance
If the amine group on your analyte is sterically hindered (e.g., a bulky secondary amine), its access to the sulfonyl group may be impeded, slowing down or preventing the reaction.[2]
-
Solution: Increase the reaction temperature and/or time to provide more energy to overcome the activation barrier.[2] Consider using a smaller, non-nucleophilic base if a bulky base like DIPEA is being used.[2]
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| pH | 9.0 (Borate Buffer) | Test a range from pH 8 to 11. | Ensures the amine is deprotonated and nucleophilic; neutralizes HCl byproduct. |
| Temperature | Room Temperature (20-25°C) | Increase in increments (e.g., to 40°C, 60°C). | Provides kinetic energy to overcome activation barriers, especially for hindered amines. |
| Reaction Time | 60 minutes | Analyze at multiple time points (e.g., 30, 60, 90, 120 min). | Ensures the reaction has sufficient time to reach completion. |
| Reagent Molar Excess | 5-10 fold excess over analyte | Increase or decrease the excess. | Drives the reaction to completion, but excessive amounts can complicate cleanup. |
Experimental Protocols
Standard Protocol for Derivatization of Amines
This protocol is a general guideline. Optimization will likely be required for specific analytes and matrices.
Caption: A typical workflow for amine derivatization and analysis.
Reagents and Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
Analyte solution (e.g., standard or sample extract, dried and reconstituted in a suitable solvent).
-
Base: 100 mM Sodium Borate Buffer (pH 9.0) or 5% Triethylamine (TEA) in acetonitrile.
-
Quenching solution (e.g., 1% Formic Acid).
-
Extraction solvent (e.g., Ethyl Acetate).
-
Anhydrous solvents (e.g., acetonitrile).
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reaction base (e.g., borate buffer).
-
Reagent Addition: Add 100 µL of the this compound solution to the sample vial.
-
Reaction: Vortex the vial briefly and incubate at room temperature (or elevated temperature if required) for 60 minutes.
-
Quenching: Stop the reaction by adding 50 µL of the quenching solution (1% formic acid).
-
Extraction: Add 500 µL of an extraction solvent like ethyl acetate. Vortex vigorously for 1 minute, then centrifuge to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to a new vial, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS analysis.
References
side reactions of 4-fluoro-N,N-dimethylbenzenesulfonamide with complex samples
Welcome to the technical support center for 4-fluoro-N,N-dimethylbenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments with complex samples. The information is based on established principles of organic chemistry and mass spectrometry for similar reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experiments with complex biological samples?
A1: this compound is primarily used as a derivatizing agent for primary and secondary amines in complex samples like cell lysates, plasma, or protein digests. This derivatization, or "tagging," is often employed to improve the analytical detection of these molecules, particularly in mass spectrometry-based analyses. The tag can enhance ionization efficiency and chromatographic separation.
Q2: Can this reagent react with other functional groups besides amines?
A2: Yes, while the primary targets are amines, sulfonyl halides and related compounds can exhibit reactivity towards other nucleophilic functional groups commonly found in biological samples. The most significant of these are thiols (sulfhydryl groups), such as the side chain of cysteine residues in proteins. Thiols are generally more acidic and can be potent nucleophiles, leading to the formation of thio-sulfonates.[1][2][3][4] Reactions with alcohols (e.g., serine, threonine, tyrosine) are also possible but typically require more stringent conditions.
Q3: What are common unexpected masses I might observe in my mass spectrometry data?
A3: When analyzing derivatized samples using mass spectrometry, you may observe several unexpected masses, often referred to as adducts. These can arise from various sources:
-
Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts: These are very common in electrospray ionization (ESI) mass spectrometry and result from the association of the analyte with sodium or potassium ions present in the solvent or on glassware.
-
Buffer Adducts: Components of your buffer system can sometimes form adducts with your analyte.
-
Double-Derivatized Species: Molecules with multiple amine or other reactive groups may react with more than one molecule of the reagent.
-
Hydrolysis Product: The reagent itself or the derivatized product might hydrolyze, leading to a mass shift corresponding to the addition of water and loss of a leaving group.
Q4: How can I improve the specificity of the derivatization reaction towards amines?
A4: To enhance the specificity for amines, you can optimize the reaction conditions. Key parameters include:
-
pH: The derivatization of amines with sulfonyl chlorides is typically carried out under basic conditions to deprotonate the amine, making it more nucleophilic. However, very high pH can promote hydrolysis of the reagent. A moderately basic pH (e.g., 8-9) is often a good starting point.
-
Temperature and Reaction Time: Milder temperatures and shorter reaction times can help minimize side reactions.
-
Quenching: After the desired reaction time, quenching the reaction with a small amine-containing molecule (like Tris or glycine) can consume the excess reagent and prevent further reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Derivatization Efficiency | 1. Suboptimal pH. 2. Reagent degradation. 3. Insufficient reagent concentration. | 1. Optimize the reaction pH. Perform a pH titration from 7.5 to 9.5. 2. Prepare fresh reagent solution before each experiment. 3. Increase the molar excess of the reagent relative to the estimated analyte concentration. |
| Significant Side Product Formation (e.g., thiol modification) | 1. Presence of highly reactive thiols (e.g., in reduced protein samples). 2. Harsh reaction conditions (high pH, high temperature). | 1. Consider using a thiol-blocking agent (e.g., iodoacetamide) prior to derivatization if amine labeling is the sole objective. 2. Lower the reaction pH and temperature. Reduce the reaction time. |
| Reagent Hydrolysis | 1. High pH of the reaction buffer. 2. Prolonged exposure to aqueous environment. | 1. Lower the pH of the reaction buffer. 2. Add the reagent to the sample immediately after preparation and minimize the overall reaction time. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Degradation of reagent stock solution. 3. Variations in reaction time or temperature. | 1. Standardize the sample preparation protocol. 2. Prepare fresh reagent for each batch of experiments. 3. Use a temperature-controlled incubator/shaker for the reaction. |
| Multiple Adducts in Mass Spectrometry | 1. High salt concentration in the sample. 2. Presence of contaminants. | 1. Desalt the sample before mass spectrometry analysis. 2. Use high-purity solvents and reagents. |
Experimental Protocols
General Protocol for Derivatization of a Protein Digest:
-
Sample Preparation: Lyophilize the protein digest to dryness.
-
Reconstitution: Reconstitute the peptide sample in a suitable buffer, for example, 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Reagent Preparation: Prepare a fresh solution of this compound in an organic solvent like acetonitrile (ACN).
-
Derivatization: Add the reagent solution to the peptide solution. A 10- to 20-fold molar excess of the reagent over the estimated amount of primary amines is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a solution of an amine-containing buffer, such as 5% hydroxylamine or 50 mM Tris, and incubate for a further 15 minutes.
-
Sample Cleanup: Acidify the sample with an appropriate acid (e.g., formic acid) and desalt it using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS analysis.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 4-fluoro-N,N-dimethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine.[1] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-fluorobenzenesulfonyl chloride and dimethylamine. A base, such as triethylamine or pyridine, is also required to neutralize the hydrochloric acid byproduct formed during the reaction.[3][4] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as the reaction medium.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[2] If not neutralized, the HCl will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.
Q4: What are some common side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, in the presence of moisture to form 4-fluorobenzenesulfonic acid.[5] This underscores the importance of using anhydrous reaction conditions.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques can help determine the consumption of the starting materials and the formation of the desired product.
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary based on laboratory conditions and reagent purity.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Dimethylamine (2M solution in THF or as a gas)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred dimethylamine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[6]
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 |
| Dimethylamine | C₂H₇N | 45.08 | 124-40-3 |
| This compound | C₈H₁₀FNO₂S | 203.24 | 383-31-3 |
Table 2: Qualitative Comparison of Common Bases and Solvents
| Parameter | Triethylamine | Pyridine | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Basicity | Stronger base (pKa of conjugate acid ~10.7) | Weaker base (pKa of conjugate acid ~5.2) | - | - |
| Nucleophilicity | Non-nucleophilic | Can act as a nucleophilic catalyst | - | - |
| Boiling Point | 56 °C | 115 °C | 40 °C | 66 °C |
| Advantages | Easy to remove due to lower boiling point.[3] | Can catalyze the reaction. | Good solubility for reactants, relatively inert. | Good solubility, can be sourced in anhydrous form. |
| Disadvantages | Can sometimes lead to side reactions if not pure. | Higher boiling point makes it harder to remove.[4] | Volatile, requires careful handling. | Can form peroxides upon storage. |
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can often be resolved by carefully examining the reaction setup and reagents.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
4-Fluorobenzenesulfonyl chloride: This reagent is moisture-sensitive and can hydrolyze to 4-fluorobenzenesulfonic acid.[7] Use a fresh bottle or ensure it has been stored under anhydrous conditions. The purity can be checked by its melting point (29-31 °C).[8]
-
Dimethylamine: Ensure the concentration of the dimethylamine solution is accurate. If using dimethylamine gas, ensure efficient delivery into the reaction mixture.
-
Solvent: Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
-
-
Check Reaction Conditions:
-
Temperature: The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully to avoid side reactions.
-
Base: Ensure that a sufficient amount of base (at least one equivalent) has been added to neutralize the HCl produced.
-
-
Work-up Procedure:
-
Ensure that the product is not lost during the aqueous work-up. If the product has some water solubility, perform multiple extractions with the organic solvent.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?
Answer: The presence of impurities is often due to side reactions or incomplete reaction. The primary impurity to consider is the hydrolysis product of the starting material.
Common Impurities and Solutions:
-
4-Fluorobenzenesulfonic acid: This is formed from the hydrolysis of 4-fluorobenzenesulfonyl chloride.
-
Identification: This acidic impurity can be identified by its different retention time in LC-MS and can be removed during the aqueous work-up by washing with a mild base like saturated sodium bicarbonate solution.
-
Prevention: The most effective way to prevent its formation is to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
-
Unreacted 4-Fluorobenzenesulfonyl chloride: If the reaction does not go to completion, you may have unreacted starting material.
-
Identification: This can be identified by TLC or LC-MS by comparing with a standard of the starting material. The 1H, 13C, and 19F NMR spectra of 4-fluorobenzenesulfonyl chloride are distinct from the product.[9]
-
Solution: Ensure sufficient reaction time and consider gentle heating if the reaction is sluggish.
-
-
Unreacted Dimethylamine/Triethylamine Salts: The hydrochloride salts of the amines can precipitate from the reaction mixture.
-
Removal: These salts are typically removed during the aqueous work-up as they are soluble in the aqueous layer.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is an effective purification method. Common solvent systems for sulfonamides include ethanol, or mixtures like ethyl acetate/hexanes.[10][11] The choice of solvent depends on the solubility of the product and impurities.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 4-fluoro-N,N-dimethylbenzenesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoro-N,N-dimethylbenzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route and reaction conditions. However, common impurities include:
-
4-fluorobenzenesulfonic acid: This is a frequent byproduct resulting from the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, in the presence of moisture.
-
Unreacted starting materials: Residual 4-fluorobenzenesulfonyl chloride or dimethylamine may remain if the reaction has not gone to completion.
-
Salts: Salts, such as dimethylamine hydrochloride, can form during the reaction and may need to be removed during the work-up.
Q2: Which purification technique is most suitable for this compound derivatives?
A2: Both recrystallization and flash column chromatography are effective methods for purifying this compound derivatives. The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity.
-
Recrystallization is often preferred for crystalline solids to achieve high purity, especially when dealing with a limited number of impurities with different solubility profiles.
-
Flash column chromatography is a versatile technique for separating complex mixtures or when the product is an oil or a non-crystalline solid.
Q3: What are good starting solvent systems for the recrystallization of this compound?
A3: A good starting point for solvent screening for recrystallization of polar, fluorinated molecules like this compound includes polar protic and aprotic solvents. Common choices are:
-
Single solvent systems: Ethanol, isopropanol, or ethyl acetate.
-
Two-solvent systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexanes) can be very effective. A common example is an ethanol/water mixture.
Q4: How do I choose an appropriate eluent for flash column chromatography?
A4: The ideal eluent for flash chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate. For N,N-dialkylbenzenesulfonamides, which are moderately polar, mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane are commonly used.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected amount of purified product. | Incomplete reaction: The synthesis did not proceed to completion, leaving a large amount of starting material in the crude product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion before work-up.- Consider extending the reaction time or adding a slight excess of one of the reagents. |
| Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction. | - Perform back-extraction of the aqueous layer with the organic solvent to recover any dissolved product. | |
| Inappropriate recrystallization solvent: The product has high solubility in the cold recrystallization solvent, leading to significant loss in the mother liquor. | - Test a range of solvents to find one where the product is highly soluble when hot and poorly soluble when cold.- Cool the recrystallization mixture in an ice bath to minimize solubility and maximize crystal recovery. | |
| Product decomposition on silica gel: The acidic nature of silica gel can cause degradation of some sulfonamide derivatives. | - Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (0.5-1% in the eluent).- Consider using an alternative stationary phase like neutral alumina. |
Issue 2: Persistent Impurities After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a polar impurity in the final product (often 4-fluorobenzenesulfonic acid). | Hydrolysis of starting material: 4-fluorobenzenesulfonyl chloride hydrolyzed to the sulfonic acid, which can be difficult to remove completely. | - Ensure the reaction is performed under anhydrous conditions to minimize hydrolysis.- During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like the sulfonic acid. |
| Co-elution of impurities during column chromatography. | Poor separation in the chosen eluent system: The polarity of the eluent may not be optimal to resolve the product from the impurities. | - Optimize the eluent system using TLC. A less polar eluent will increase retention on the column, potentially improving separation.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Oiling out during recrystallization. | High concentration of impurities or too rapid cooling: The presence of impurities can lower the melting point and disrupt the crystal lattice formation. Cooling the solution too quickly can also cause the compound to separate as a liquid. | - Re-heat the mixture until a clear solution is formed, add a small amount of additional hot solvent, and allow it to cool slowly to room temperature before placing it in an ice bath.- If oiling out persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
Data Presentation
The following tables provide illustrative data for typical purification outcomes of N,N-dialkylbenzenesulfonamides. Actual results may vary depending on the specific derivative and experimental conditions.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Typical Recovery Yield (%) | Purity before (%) | Purity after (%) | Notes |
| Ethanol | 75-85 | ~90 | >98 | Good for moderately polar impurities. |
| Isopropanol/Water | 80-90 | ~90 | >99 | Often gives high purity crystals. The ratio of isopropanol to water needs to be optimized. |
| Ethyl Acetate/Hexanes | 70-85 | ~90 | >98 | Effective for removing non-polar impurities. |
Table 2: Flash Column Chromatography Parameters and Outcomes
| Eluent System (Hexane:Ethyl Acetate) | Typical Yield (%) | Purity before (%) | Purity after (%) | Notes |
| 4:1 | 85-95 | ~90 | >99 | Good starting point for many N,N-dialkylbenzenesulfonamides. |
| 9:1 | 80-90 | ~90 | >99 | Better for less polar derivatives or to achieve better separation from non-polar impurities. |
| 2:1 | 85-95 | ~90 | >98 | Suitable for more polar derivatives. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. A suitable system should give the product an Rf value of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for purification.
stability of 4-fluoro-N,N-dimethylbenzenesulfonamide reagent and solutions
This technical support center provides guidance on the stability, storage, and handling of the 4-fluoro-N,N-dimethylbenzenesulfonamide reagent and its solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound. While specific quantitative stability data under various conditions is not extensively available in public literature, the following guidelines are based on material safety data sheets and general chemical principles.
Solid Reagent Storage and Stability:
The solid form of this compound is generally stable under normal laboratory conditions.[1]
| Parameter | Recommendation |
| Storage Temperature | Room temperature.[2] |
| Storage Conditions | Store in a dry, cool, well-ventilated area in a tightly sealed container.[1][2][3] |
| Incompatibilities | Avoid strong oxidizing agents.[1][3] |
| Conditions to Avoid | Keep away from heat, flames, and sparks.[1][3] |
Solution Stability:
The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. There is limited specific data on the stability of its solutions. Therefore, it is recommended to prepare solutions fresh for use. If storage is necessary, it should be for a short duration at low temperatures, protected from light. Users should perform their own stability studies for their specific experimental conditions and solvent systems.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or poor reaction yield | Reagent degradation | Verify the purity of the reagent. If degradation is suspected, use a fresh batch. Consider performing a stability test on the stored reagent. |
| Improperly prepared solution | Prepare fresh solutions before use. If a stock solution must be used, ensure it has been stored properly (cold and dark) and for a minimal amount of time. | |
| Incompatible reaction conditions | Review the reaction protocol for any incompatibilities with the sulfonamide functional group or the fluorinated aromatic ring. | |
| Change in physical appearance of the solid reagent (e.g., discoloration, clumping) | Absorption of moisture or degradation | Do not use the reagent. Dispose of it according to safety guidelines and obtain a fresh supply. Ensure the storage container is sealed tightly. |
| Precipitate formation in a stored solution | Limited solubility at storage temperature or solvent evaporation | Allow the solution to warm to room temperature and check for dissolution. If a precipitate remains, it may indicate degradation or concentration changes. It is safer to prepare a fresh solution. |
| Degradation of the compound | Discard the solution and prepare a fresh one. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store the solid this compound reagent?
A1: The solid reagent should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[2] The storage area should be dry, cool, and well-ventilated.[1][2][3]
Q2: What are the signs of degradation of the solid reagent?
A2: Visual signs of degradation can include a change in color, the development of an unusual odor, or clumping of the powder due to moisture uptake. If any of these are observed, the reagent's purity may be compromised, and it is advisable to use a new batch.
Q3: For how long can I store solutions of this compound?
A3: There is no definitive data on the long-term stability of this compound in various solvents. It is highly recommended to prepare solutions fresh before each experiment. If short-term storage is unavoidable, solutions should be kept at a low temperature (e.g., 2-8 °C), protected from light, and used as soon as possible. A stability study is recommended for your specific solvent and storage conditions.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on the specific application. For reaction chemistry, common aprotic organic solvents are likely suitable. Always check the solubility of the reagent in the chosen solvent at the desired concentration before preparing a large volume.
Q5: What are the known incompatibilities of this reagent?
A5: this compound should not be stored or mixed with strong oxidizing agents.[1][3] It is also important to avoid exposure to excessive heat, flames, or sparks.[1][3]
Q6: What are the hazardous decomposition products of this compound?
A6: In the event of a fire, hazardous decomposition products can include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[3]
Experimental Protocols
The following are general protocols for assessing the stability of this compound.
Protocol 1: Purity Assessment of Solid Reagent
This protocol outlines a method to check the purity of the solid reagent upon receipt and after a period of storage.
Caption: Workflow for assessing the purity of solid this compound.
Methodology:
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Sample Preparation: Accurately weigh a small amount of the solid reagent and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
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Analytical Method: Analyze the prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Determine the purity of the compound by measuring the area of the main peak relative to the total area of all peaks.
-
Comparison: Compare the measured purity with the specifications on the Certificate of Analysis provided by the supplier or with data from an initial analysis of a fresh batch.
Protocol 2: Stability Study of a Solution
This protocol provides a framework for determining the stability of a this compound solution over time.
Caption: Workflow for conducting a stability study of a this compound solution.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a relevant concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial purity and concentration.
-
Storage: Store aliquots of the solution under various conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
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Time-Point Analysis: At regular intervals (e.g., 6 hours, 24 hours, 3 days, 1 week), remove an aliquot from each storage condition and analyze it using the same method as the initial analysis.
-
Data Evaluation: Compare the purity and concentration of the stored samples to the initial (Time 0) results. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. This will help establish the optimal storage conditions and usable lifetime of the solution.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting experimental issues that may be related to the reagent's stability.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
Navigating Matrix Effects in LC-MS Analysis of Sulfonamide Derivatives: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-fluoro-N,N-dimethylbenzenesulfonamide and its derivatives. While specific data for this exact class of compounds is limited in publicly available literature, the principles and protocols outlined here are based on established best practices for the analysis of sulfonamides and other small molecules in complex biological matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound derivatives?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest.[1][2] These can include salts, lipids, proteins, and other endogenous or exogenous compounds.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or enhancement (increased signal).[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound derivatives.[3]
Q2: What are the common indicators of significant matrix effects in my LC-MS data?
A2: Several signs can point to the presence of matrix effects in your analysis:
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Poor reproducibility of quality control (QC) samples.
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Inaccurate quantification results.
-
Non-linear calibration curves.
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A noticeable decrease in assay sensitivity.
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Inconsistent peak areas for the analyte across different batches of the same biological matrix.
Q3: How can I qualitatively and quantitatively assess matrix effects for my target sulfonamide derivative?
A3: There are two primary methods for evaluating matrix effects:
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Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of your this compound derivative is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of your analyte indicates a matrix effect at that retention time.[2]
-
Quantitative Assessment (Post-Extraction Spike Method): This method, considered the "gold standard," quantifies the extent of matrix effects.[2] It involves comparing the peak response of the analyte spiked into a clean solvent with the response of the analyte spiked into an extracted blank matrix sample (post-extraction). The matrix factor (MF) is then calculated. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Q4: What are the most effective strategies to minimize or compensate for matrix effects?
A4: A multi-pronged approach is often the most successful:
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Thorough Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are crucial for removing interfering matrix components before LC-MS analysis.
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help separate the analyte of interest from co-eluting matrix components.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[3]
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Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.[4] 2. Inappropriate mobile phase pH. 3. Injection of the sample in a solvent stronger than the mobile phase.[4] | 1. Flush the column with a strong solvent or replace the column if necessary.[4] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.[5] 2. Column temperature variations. 3. Column aging.[4] | 1. Ensure proper mixing and degassing of the mobile phase. Verify pump performance. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the new column with at least 10-20 column volumes of mobile phase before analysis.[6] |
| High Background Noise or Ghost Peaks | 1. Contamination of the LC system or mass spectrometer.[5] 2. Impurities in the mobile phase or solvents.[5] 3. Carryover from a previous injection. | 1. Clean the ion source and flush the LC system.[6] 2. Use high-purity, LC-MS grade solvents and additives.[5] 3. Implement a robust needle wash protocol and inject blank samples between analytical runs. |
| Significant Ion Suppression | 1. Co-elution of matrix components, particularly phospholipids in plasma or serum samples. 2. High concentrations of salts or other non-volatile components in the sample. | 1. Optimize the sample preparation method to specifically remove phospholipids (e.g., using Phree™ Phospholipid Removal plates or a targeted SPE sorbent). 2. Implement a desalting step in your sample preparation or divert the flow to waste during the elution of early-eluting salts. |
| Non-Linear Calibration Curve | 1. Uncompensated matrix effects across the concentration range. 2. Analyte saturation of the detector at high concentrations. 3. Issues with the preparation of calibration standards. | 1. Employ a stable isotope-labeled internal standard. 2. Extend the calibration range and consider using a weighted linear regression model. 3. Prepare fresh calibration standards and verify their concentrations. |
Section 3: Quantitative Data Summary
The following table summarizes recovery and matrix effect data for various sulfonamides in honey, which can serve as a reference point for what might be expected for this compound derivatives in a complex matrix. The Matrix Factor (MF) is a measure of the matrix effect, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
| Sulfonamide | Mean Recovery (%) | Standard Deviation of Recovery | Matrix Factor (MF) | Standard Deviation of MF |
| Sulfaguanidine | 77.1 | 8.0 | 0.357 | 0.014 |
| Sulfanilamide | 65.1 | 11.9 | 0.484 | 0.014 |
| Sulfadiazine | 105.6 | 2.8 | 0.723 | 0.013 |
| Sulfathiazole | 107.6 | 5.0 | 0.614 | 0.008 |
| Sulfapyridine | 92.0 | 3.6 | 0.635 | 0.009 |
| Sulfamerazine | 94.8 | 1.1 | 0.643 | 0.008 |
| Sulfamethizole | 90.1 | 3.6 | 0.513 | 0.011 |
| Sulfadimidine | 115.3 | 1.3 | 0.699 | 0.008 |
| Sulfamethoxypyridazine | 108.4 | 1.9 | 0.690 | 0.006 |
Data adapted from a study on sulfonamides in honey.[7] The matrix factors indicate a general trend of ion suppression for these compounds in this particular matrix.
Section 4: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
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Prepare two sets of samples:
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Set A (Neat Solution): Spike the this compound derivative at low, medium, and high concentrations into the final reconstitution solvent.
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Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your validated sample preparation protocol. Spike the analyte at the same low, medium, and high concentrations into the final extracted matrix.
-
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Analyze the samples using the developed LC-MS method.
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Calculate the Matrix Factor (MF) for each concentration level:
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MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the Internal Standard (IS) Normalized MF (if an IS is used):
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate the results: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.
Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides from an Aqueous Matrix
This is a general protocol that can be adapted for this compound derivatives.
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Sample Pre-treatment: Adjust the pH of the aqueous sample (e.g., urine, plasma diluted with water) to a range of 4 to 7.
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SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar interferences.
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Elution: Elute the analyte with an appropriate organic solvent, such as methanol or acetonitrile. An elution solvent containing a small amount of ammonia may improve the recovery of acidic sulfonamides.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Section 5: Visualized Workflows and Logic
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
improving ionization efficiency of 4-fluoro-N,N-dimethylbenzenesulfonamide labeled peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of peptides labeled with 4-fluoro-N,N-dimethylbenzenesulfonamide for mass spectrometry analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound labeled peptides.
Problem 1: Low or No Signal Intensity of Labeled Peptides
Possible Causes:
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Incomplete Labeling Reaction: The labeling reaction may not have gone to completion, resulting in a low yield of the desired labeled peptide.
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Poor Ionization Efficiency: The inherent properties of the labeled peptide or the mass spectrometry settings may not be optimal for efficient ionization.[1][2] Derivatization is intended to enhance ionization efficiency, but suboptimal conditions can negate this benefit.[1][2]
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Sample Loss During Preparation: Peptides can be lost during various sample preparation steps, such as desalting or affinity cleanup.
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Matrix Effects: Components in the sample matrix can suppress the ionization of the target peptide.[1][2]
Solutions:
-
Optimize Labeling Protocol:
-
Ensure the correct molar ratio of labeling reagent to peptide.
-
Verify the pH of the reaction buffer is optimal for the labeling reaction (typically slightly alkaline for targeting primary amines).
-
Increase incubation time or temperature, if compatible with peptide stability.
-
-
Adjust Mass Spectrometer Parameters:
-
Ion Source Settings: Fine-tune ion source parameters such as capillary voltage, gas flow, and temperature.
-
Fragmentation Energy: Optimize collision energy (CID/HCD) for labeled peptides, as the modification can alter fragmentation patterns.
-
-
Improve Sample Preparation:
-
Desalting: Use C18 solid-phase extraction (SPE) to remove salts and other contaminants that can interfere with ionization.
-
Solvent Composition: Ensure the final sample solvent is compatible with electrospray ionization (ESI), typically containing a sufficient percentage of organic solvent (e.g., acetonitrile) and a low concentration of an acid (e.g., formic acid).
-
-
Mitigate Matrix Effects:
-
Chromatographic Separation: Utilize liquid chromatography (LC) to separate the labeled peptide from interfering matrix components.
-
Standard Addition: Spike a known amount of a standard into the sample to assess the extent of ion suppression.
-
Problem 2: Poor Fragmentation or Uninformative MS/MS Spectra
Possible Causes:
-
Suboptimal Collision Energy: The collision energy may be too low to induce sufficient fragmentation or too high, leading to excessive fragmentation and loss of sequence-informative ions.
-
Charge State: The precursor ion charge state can influence fragmentation patterns.
-
Modification Site: The location of the this compound label can affect peptide backbone fragmentation.
Solutions:
-
Optimize Collision Energy: Perform a collision energy ramp or test a range of normalized collision energies to find the optimal setting for your specific labeled peptide.
-
Select Appropriate Precursor Charge State: If multiple charge states are observed for the labeled peptide, select the one that provides the most informative MS/MS spectrum for fragmentation.
-
Consider Different Fragmentation Techniques: If available, explore alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), which may provide complementary fragmentation information.
Frequently Asked Questions (FAQs)
Q1: How does this compound labeling improve ionization efficiency?
A1: While specific data for this compound is not extensively published, derivatization strategies, in general, aim to enhance ionization efficiency by increasing the hydrophobicity and/or adding a permanent positive charge to the peptide.[1][2] Increased hydrophobicity can improve the peptide's surface activity in the ESI droplet, leading to more efficient transfer into the gas phase.
Q2: What are the best solvent conditions for analyzing these labeled peptides by LC-MS?
A2: Typically, reversed-phase chromatography with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the peptides, promoting positive ion formation. The gradient of acetonitrile should be optimized to ensure good separation and elution of the labeled peptide.
Q3: Can the this compound label be placed at a specific site on the peptide?
A3: This labeling reagent typically reacts with primary amines, such as the N-terminus of the peptide and the epsilon-amino group of lysine residues.[1][2] To achieve site-specific labeling, you may need to protect other reactive sites on the peptide.
Q4: How can I confirm that my peptide has been successfully labeled?
A4: Successful labeling can be confirmed by a characteristic mass shift in the mass spectrum of the labeled peptide compared to the unlabeled peptide. The expected mass increase corresponds to the molecular weight of the this compound moiety minus the mass of a hydrogen atom.
Quantitative Data Summary
| Parameter | Unlabeled Peptides | Derivatized Peptides (General) | Notes |
| Ionization Efficiency Enhancement | Baseline | 10-fold to 500-fold increase[1][2] | The degree of enhancement is peptide-dependent.[1][2] |
| Effect of Peptide Size | Variable | Greatest increase for peptides < 500 Da[1][2] | Smaller peptides often show a more significant improvement in ionization efficiency upon derivatization.[1][2] |
| Protein Identification Sensitivity | Baseline | Up to 2-fold improvement with dimethylation[3] | While not the same label, this demonstrates the potential for improved proteomic analysis through derivatization.[3] |
Experimental Protocols
General Protocol for Labeling Peptides with an N-Hydroxysuccinimide (NHS) Ester Activated Reagent
This protocol is a general guideline and should be optimized for your specific peptide and the this compound NHS ester.
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer, such as 50 mM sodium bicarbonate or sodium borate buffer, at a pH of 8.0-8.5. The peptide concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved labeling reagent to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
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Quenching: Quench the reaction by adding a reagent that will react with the excess NHS ester, such as a final concentration of 50 mM Tris-HCl or hydroxylamine.
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Purification: Purify the labeled peptide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Visualizations
References
preventing decomposition of 4-fluoro-N,N-dimethylbenzenesulfonamide during storage
This technical support center provides guidance on preventing the decomposition of 4-fluoro-N,N-dimethylbenzenesulfonamide during storage. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors leading to the decomposition of sulfonamides, including this compound, are exposure to light (photodegradation), moisture (hydrolysis), and elevated temperatures (thermal decomposition).[1][2][3][4] The stability of the compound is also influenced by the pH of its environment.[2][5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[6][7][8] Recommended storage is at room temperature, away from heat, moisture, and direct light.[9] For enhanced stability, especially for long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[10]
Q3: How can I detect if my sample of this compound has started to decompose?
A3: Decomposition can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical methods such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the likely degradation products of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Decomposition of the compound leading to lower effective concentration. | Verify the purity of your this compound sample using HPLC. If degradation is confirmed, use a fresh, properly stored sample. |
| Change in physical appearance of the solid (e.g., discoloration, clumping). | Exposure to light, moisture, or elevated temperatures. | Discard the sample as its purity is compromised. Review your storage protocol to ensure it aligns with the recommended conditions. |
| Gradual loss of potency of a stock solution over time. | Hydrolysis or photodegradation of the compound in solution. | Prepare fresh stock solutions for each experiment. If solutions need to be stored, they should be kept in amber vials at low temperatures (e.g., -20°C) and for a limited duration. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system. The purity is determined by the relative area of the main peak. The presence of additional peaks indicates impurities or degradation products.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for ensuring the quality of this compound before use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges such as low product yield during this chemical reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question 1: Why is the yield of my this compound reaction consistently low?
Answer:
Low yields in this sulfonylation reaction can be attributed to several factors, primarily related to the purity of reagents and the reaction conditions.
-
Moisture Contamination: 4-Fluorobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding 4-fluorobenzenesulfonic acid. This sulfonic acid will not react with dimethylamine, thus reducing the yield of the desired product.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products.
-
Solution: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature to ensure completion.[1] Running the reaction at elevated temperatures may lead to degradation of the starting material or product.
-
-
Inefficient Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] If the base is not effective, the reaction mixture will become acidic, which can lead to unwanted side reactions.
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Purity of Starting Materials: The purity of both 4-fluorobenzenesulfonyl chloride and dimethylamine is crucial. Impurities can lead to the formation of side products and a lower yield of the desired sulfonamide.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the reagents before use.
-
Question 2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is a common cause of low yields. In the synthesis of this compound, the most probable side products are:
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4-Fluorobenzenesulfonic Acid: This is formed from the hydrolysis of 4-fluorobenzenesulfonyl chloride by water present in the reaction mixture.
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Minimization: As mentioned above, strict anhydrous conditions are essential.
-
-
Bis(4-fluorophenyl)sulfone: This can form under certain conditions, although it is less common in this specific reaction.
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Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the final product mixture.
-
Minimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.
-
Question 3: I am having difficulty purifying the final product. What is the recommended purification procedure?
Answer:
Purification of this compound typically involves a standard aqueous workup followed by column chromatography.
-
Aqueous Workup: After the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to remove any remaining base and salts. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Column Chromatography: The crude product obtained after the workup can be purified by silica gel column chromatography. A solvent system of ethyl acetate and hexanes is commonly used to elute the product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The reaction involves the nucleophilic substitution of the chloride on 4-fluorobenzenesulfonyl chloride by dimethylamine. A base is used to neutralize the HCl byproduct.
Q2: Which solvents are suitable for this reaction?
A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A developing solvent system such as a mixture of ethyl acetate and hexanes can be used to separate the starting material, product, and any potential side products on a silica gel plate.
Q4: Is the reaction exothermic?
A4: Yes, the reaction of a sulfonyl chloride with an amine is typically exothermic. It is advisable to add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial heat evolution.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a solution of dimethylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
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Add triethylamine (1.2 equivalents) to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
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In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
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Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the dimethylamine solution at 0 °C over a period of 15-20 minutes.
-
-
Reaction:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC until the starting material (4-fluorobenzenesulfonyl chloride) is consumed.
-
-
Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.
-
Data Presentation
The following table summarizes the hypothetical effect of different reaction conditions on the yield of this compound. This data is illustrative and serves as a guide for optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 3 | 85 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 3 | 82 |
| 3 | Triethylamine (1.2) | THF | 0 to RT | 4 | 78 |
| 4 | Triethylamine (1.2) | Diethyl Ether | 0 to RT | 4 | 75 |
| 5 | Triethylamine (1.2) | DCM | RT | 3 | 70 (with side products) |
| 6 | None | DCM | 0 to RT | 6 | <10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of potential byproducts.
Q1: My reaction yield is lower than expected, and I observe multiple spots on my TLC plate besides the product. What are the likely byproducts?
A1: Lower yields and the presence of multiple spots on a Thin-Layer Chromatography (TLC) plate suggest the formation of one or more byproducts. Based on the reactants, 4-fluorobenzenesulfonyl chloride and dimethylamine, several side reactions can occur. The most common byproducts are:
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4-fluorobenzenesulfonic acid: This is the result of the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, in the presence of water.[1] Sulfonyl chlorides are susceptible to hydrolysis, and even trace amounts of moisture in the solvent or on the glassware can lead to this byproduct.
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Unreacted 4-fluorobenzenesulfonyl chloride: Incomplete reaction can lead to the presence of the starting material in your crude product.
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Bis(4-fluorophenyl)sulfone: While less common under standard amination conditions, self-condensation of the sulfonyl chloride can occur at elevated temperatures.
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Dimethylammonium chloride: This salt is a stoichiometric byproduct of the reaction and is typically removed during aqueous workup. However, if not completely removed, it can contaminate the final product.
Q2: How can I confirm the identity of these byproducts?
A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts.[2][3][4][5]
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from potential byproducts.[2][5] By comparing the retention times of the peaks in your sample to those of authentic standards of the suspected byproducts, you can tentatively identify them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry.[2] It allows for the determination of the molecular weight of each component, providing strong evidence for their identity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of your reaction and identifying the presence of impurities.[2][4] By co-spotting your crude product with the starting material and, if available, standards of potential byproducts, you can compare their Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR spectroscopy can provide structural information about the components in your product mixture. The presence of characteristic signals can help confirm the identity of byproducts.
Q3: What steps can I take to minimize the formation of these byproducts?
A3: To minimize byproduct formation and improve the yield and purity of your desired product, consider the following preventative measures:
-
Ensure anhydrous conditions: Use dry solvents and glassware to minimize the hydrolysis of 4-fluorobenzenesulfonyl chloride. Drying solvents over appropriate drying agents and flame-drying glassware before use are recommended practices.
-
Control reaction temperature: The reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine is typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can help to control the reaction rate and prevent side reactions.
-
Use an appropriate base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction.[6] This prevents the protonation of dimethylamine, ensuring it remains available to react with the sulfonyl chloride.
-
Optimize stoichiometry: Using a slight excess of dimethylamine can help to ensure the complete consumption of the 4-fluorobenzenesulfonyl chloride. However, a large excess should be avoided as it can complicate the purification process.
-
Monitor the reaction: Regularly monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.
Frequently Asked Questions (FAQs)
Q4: What is the typical reaction scheme for the synthesis of this compound?
A4: The most common method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine.[6][7] A base is typically used to scavenge the HCl produced.
Reaction Pathway
Caption: Synthesis of this compound.
Q5: What are the key parameters to consider for the purification of this compound?
A5: Purification is crucial to obtain a high-purity product. The most common purification techniques are:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed to remove the hydrochloride salt of the base and any unreacted dimethylamine. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing impurities and obtaining a crystalline product.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the product from less polar and more polar impurities.
Q6: How can I quantify the purity of my final product?
A6: Quantitative analysis is essential to determine the purity of your synthesized this compound.
-
Quantitative NMR (qNMR): This is a highly accurate method for determining purity by integrating the signals of the analyte against a certified internal standard.
-
HPLC with UV detection: By creating a calibration curve with standards of known concentration, the purity of your sample can be determined by relating the peak area to the concentration.[5]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): For volatile and thermally stable compounds, GC-FID can be a reliable quantitative technique.
Data Presentation
Table 1: Comparison of Analytical Techniques for Byproduct Identification
| Technique | Principle | Information Obtained | Sensitivity | Throughput |
| TLC | Differential partitioning between a stationary and mobile phase on a plate. | Presence of impurities (qualitative). | Low to moderate. | High. |
| HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase in a column.[2] | Retention time, peak area (quantitative).[2] | High. | Medium. |
| LC-MS | HPLC separation followed by mass analysis.[2] | Retention time, mass-to-charge ratio (structural information).[2] | Very high. | Medium. |
| NMR | Nuclear spin transitions in a magnetic field. | Chemical structure, connectivity. | Moderate. | Low. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying byproducts.
Logical Relationship of Byproduct Formation
Caption: Factors leading to byproduct formation.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. books.rsc.org [books.rsc.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Amine Derivatization: 4-fluoro-N,N-dimethylbenzenesulfonamide vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amine-containing compounds is a critical task in analytical chemistry, particularly within the pharmaceutical and biomedical sciences. Many amines lack strong chromophores or fluorophores, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization addresses this by attaching a molecular tag to the amine, enhancing its detectability and improving its chromatographic properties.
This guide provides a detailed comparison of two sulfonyl chloride-based derivatization reagents: the well-established and widely used Dansyl Chloride and the lesser-known 4-fluoro-N,N-dimethylbenzenesulfonamide .
It is important to note that while Dansyl Chloride is supported by a vast body of scientific literature with well-documented protocols and performance data, this compound is not established as a standard derivatization agent for amine analysis. Consequently, this guide will present a comprehensive, data-driven overview of Dansyl Chloride and a theoretical analysis of this compound based on fundamental chemical principles, clearly distinguishing between experimental data and hypothetical performance.
Overview of Derivatization Agents
Dansyl Chloride (DNS-Cl)
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent reagent that reacts with primary and secondary amines, as well as phenols, to produce stable, intensely fluorescent sulfonamide adducts.[1][2] This property allows for highly sensitive detection of amines down to the picomole level.[3] Its utility is well-documented for the analysis of amino acids, peptides, biogenic amines, and pharmaceuticals.[2][4]
This compound
This compound is a fluorinated benzenesulfonamide. While its chemical structure suggests reactivity towards amines similar to other sulfonyl chlorides, its application as a derivatization agent for analytical purposes is not documented in peer-reviewed literature. The presence of a fluorine atom on the phenyl ring is its key distinguishing feature, which could theoretically be exploited for detection methods such as ¹⁹F NMR or for creating unique fragmentation patterns in mass spectrometry (MS).
Reaction Mechanism and Workflow
Both reagents are expected to react with amines via a nucleophilic substitution reaction. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group, which results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically performed under alkaline conditions (pH 9-11) to ensure the amine is in its more reactive, unprotonated state.[2]
General Experimental Workflow
The overall process for amine derivatization using either reagent followed by HPLC analysis is outlined in the diagram below.
Caption: A generalized experimental workflow for amine derivatization.
Performance Comparison
The following table summarizes the known performance characteristics of Dansyl Chloride and the theoretical/expected characteristics of this compound.
| Feature | Dansyl Chloride (DNS-Cl) | This compound (Theoretical) |
| Analyte Reactivity | Primary & Secondary Amines, Phenols[1][2] | Expected: Primary & Secondary Amines |
| Detection Principle | Fluorescence (Ex: ~330 nm, Em: ~530 nm), UV-Vis, MS[3][5] | UV-Vis (benzenoid absorbance), MS , potentially ¹⁹F NMR |
| Sensitivity | High (picomole to femtomole range)[3] | Expected: Moderate to Low (lacks a strong fluorophore) |
| Derivative Stability | Stable sulfonamide adducts[1][2] | Expected: Stable sulfonamide adducts |
| Reaction Conditions | Alkaline pH (9.5-10.5), often requires heating (e.g., 38-80°C) for 30-90 min[6][7][8] | Expected: Alkaline pH, may require heating |
| Key Advantages | - High sensitivity due to fluorescence.[3]- Extensive literature and established protocols.[4][6]- Reacts with both primary and secondary amines.[1] | - Fluorine tag allows for potential ¹⁹F NMR analysis.- Simpler structure may lead to cleaner MS fragmentation.- May serve as a non-fluorescent alternative for specific matrices. |
| Key Disadvantages | - Reagent itself is fluorescent, requiring removal of excess or quenching.[5]- Reaction can be slow.[5]- Photodegradation risk; requires protection from light.[6] | - No established analytical protocols or performance data. - Lacks a native fluorophore, leading to lower sensitivity.- Potential for fluorine-related matrix effects is unknown. |
Detailed Experimental Protocols
Protocol: Amine Derivatization with Dansyl Chloride
This protocol is a generalized procedure for the derivatization of amino acids for HPLC analysis and may require optimization for specific applications.[4][6]
1. Reagent Preparation:
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[6]
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of Dansyl Chloride in 10 mL of acetonitrile (ACN). This solution should be stored in the dark and used within 24 hours.[4][6]
-
Quenching Solution (10% v/v Ammonium Hydroxide): Prepare by diluting ammonium hydroxide in water.[4]
2. Derivatization Procedure:
-
In a microcentrifuge tube, combine 25 µL of the sample or standard solution with 50 µL of the Derivatization Buffer.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block or water bath at 60°C for 60 minutes. The incubation must be performed in the dark to prevent photodegradation.[6]
-
After incubation, cool the mixture to room temperature.
-
To consume excess Dansyl Chloride, add 20 µL of the Quenching Solution. Vortex and let stand for 5 minutes.[6]
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is now ready for HPLC or LC-MS analysis.
Protocol: Amine Derivatization with this compound (Hypothetical)
No established protocol exists for this reagent. The following is a hypothetical procedure based on the chemistry of related sulfonyl chlorides.
1. Reagent Preparation:
-
Derivatization Buffer: A 100 mM sodium carbonate/bicarbonate buffer (pH ~10) would likely be effective.
-
Reagent Solution: A solution of this compound (e.g., 50 mM) in ACN would need to be prepared.
-
Quenching Solution: A primary amine solution (e.g., methylamine or ammonium hydroxide) would be suitable.
2. Derivatization Procedure:
-
Combine the amine sample with the alkaline buffer.
-
Add the this compound solution.
-
Incubation at an elevated temperature (e.g., 50-70°C) would likely be required to drive the reaction to completion. Reaction time would need to be optimized (e.g., 30-120 minutes).
-
Quench the reaction to consume the excess reagent.
-
Analyze the resulting sulfonamide derivative by HPLC-UV or LC-MS.
Structural and Functional Comparison
The structural differences between the two molecules are central to their divergent analytical applications. Dansyl Chloride's naphthalene group provides its signature fluorescence, while the simple fluorinated phenyl group of the alternative reagent offers a different set of potential analytical handles.
Caption: Structural and functional comparison of the two reagents.
Conclusion
The choice between Dansyl Chloride and this compound for amine analysis is currently a choice between a well-validated, highly sensitive method and a speculative, undeveloped alternative.
Dansyl Chloride remains the superior and recommended choice for researchers requiring high-sensitivity analysis of primary and secondary amines. Its fluorescent properties are proven to enable detection at very low concentrations, and the wealth of available literature provides a robust foundation for method development.
This compound represents a theoretical alternative that is not yet supported by experimental data for analytical derivatization. Its primary hypothetical advantage lies in the fluorine tag, which may be of interest for niche applications in ¹⁹F NMR or specialized mass spectrometry studies. However, without validated protocols and performance data, its use cannot be recommended for routine analytical applications. Significant experimental work would be required to characterize its reactivity, optimize reaction conditions, and demonstrate its utility and performance relative to established reagents like Dansyl Chloride.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
alternative reagents to 4-fluoro-N,N-dimethylbenzenesulfonamide for amine derivatization
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amine-containing compounds is a frequent analytical challenge. Derivatization of these molecules is a common strategy to enhance their detectability in chromatographic techniques. This guide provides a comprehensive comparison of several alternative reagents to 4-fluoro-N,N-dimethylbenzenesulfonamide for the derivatization of primary and secondary amines.
While this compound belongs to the sulfonyl chloride class of reagents, a thorough review of scientific literature reveals a notable lack of published data regarding its specific use, performance characteristics, and established protocols for amine derivatization in analytical chemistry. Therefore, this guide will focus on a comparative analysis of well-established and widely used alternative reagents, providing objective performance data and detailed experimental protocols to assist in the selection of the most suitable reagent for your analytical needs.
Comparison of Key Performance Characteristics
The selection of an appropriate derivatization reagent is critical and depends on factors such as the nature of the amine (primary or secondary), required sensitivity, desired throughput, and available detection instrumentation. The following table summarizes the key performance characteristics of common alternative reagents.
| Reagent | Target Amines | Typical Reaction Conditions | Derivative Stability | Detection Method(s) | Key Advantages | Key Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Alkaline pH (9.5-10.5), 38-60°C, 30-120 min[1][2] | Stable[3] | Fluorescence, UV-Vis, MS[1] | High sensitivity, reacts with both primary and secondary amines.[1][4] | Reagent is also fluorescent, requiring removal of excess; reaction can be slow.[4] |
| Dabsyl Chloride (DABS-Cl) | Primary & Secondary | Alkaline pH (8.5-9.5), 70°C, 15-30 min[5] | Very Stable[5] | UV-Vis (Visible)[6] | Stable derivatives, detection in the visible region minimizes interference.[5][6] | May require elevated temperatures for reaction. |
| 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary | Alkaline pH (8.0-11.4), Fast (as little as 30 seconds)[7] | Highly Stable (>48 hours)[7] | Fluorescence, UV-Vis[7] | High sensitivity, reacts with both primary and secondary amines, stable derivatives.[7] | Hydrolysis product (FMOC-OH) can interfere with chromatography.[7] |
| o-Phthalaldehyde (OPA) | Primary only | Alkaline pH (9-11.5), with a thiol (e.g., 2-mercaptoethanol), Very fast (seconds to a few minutes)[7] | Relatively Unstable[3][7] | Fluorescence[7] | Very rapid reaction, reagent is non-fluorescent, well-suited for automation.[7] | Only reacts with primary amines, derivatives are unstable.[3][7] |
| Ninhydrin | Primary & Secondary (imino acids) | Post-column derivatization, elevated temperature | - | UV-Vis (Visible) | Classical and well-established method, suitable for automation. | Lower sensitivity compared to fluorescent methods, destructive to the analyte. |
Experimental Protocols
Detailed methodologies for the derivatization of amines using the compared reagents are provided below.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
Materials:
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.[8]
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide.[8]
-
The sample is now ready for analysis by HPLC or LC-MS.
Dabsyl Chloride (DABS-Cl) Derivatization Protocol
Materials:
-
Amine-containing sample
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
15 mM Dabsyl chloride in acetone or ACN
-
HPLC system with a visible detector
Procedure:
-
Mix 100 µL of the amino acid sample with 200 µL of the Dabsyl chloride solution in a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[5]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Derivatization Protocol
Materials:
-
Amine-containing sample
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
FMOC-Cl solution in ACN (e.g., 15 mM)
-
Quenching solution (e.g., 1 M glycine)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Mix the sample with the borate buffer.
-
Add the FMOC-Cl solution and vortex immediately. The reaction is typically complete in as little as 30 seconds.[7]
-
Quench the reaction by adding the glycine solution to consume excess FMOC-Cl.
-
The sample is ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
Materials:
-
Amine-containing sample
-
Borate buffer (e.g., 0.4 M, pH 10.2)
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the OPA reagent by mixing OPA stock solution with the thiol in borate buffer.
-
For automated pre-column derivatization, the autosampler is programmed to mix the sample with the OPA reagent for a short period (e.g., 1-2 minutes) before injection.
-
Due to the instability of the derivatives, the analysis should be performed promptly after derivatization.[3][7]
Ninhydrin Derivatization Protocol (Post-Column)
Materials:
-
Amine-containing sample
-
Ninhydrin reagent solution
-
HPLC system with a post-column reaction module and a visible detector
Procedure:
-
The amine-containing compounds are first separated on an appropriate HPLC column.
-
The column effluent is then mixed with the ninhydrin reagent in a post-column reactor heated to an elevated temperature.
-
The colored derivatives are then detected by a visible detector at two wavelengths (typically 570 nm for primary amines and 440 nm for imino acids).
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for pre-column and post-column derivatization of amines for HPLC analysis.
Conclusion
The choice of an amine derivatization reagent is a critical step in developing robust and sensitive analytical methods. While information on the performance of this compound as a derivatizing agent is scarce, several excellent alternatives are available, each with distinct advantages and disadvantages.
-
Dansyl chloride and Dabsyl chloride offer the formation of highly stable derivatives suitable for the analysis of both primary and secondary amines, with Dabsyl chloride providing the added benefit of detection in the visible range, which can reduce matrix interference.[3][5][6]
-
FMOC-Cl is a highly sensitive reagent for both primary and secondary amines, yielding very stable fluorescent derivatives.[7]
-
OPA provides an extremely rapid method for the derivatization of primary amines, making it ideal for high-throughput applications and automation, though the stability of its derivatives is a consideration.[3][7]
-
Ninhydrin remains a reliable, albeit less sensitive, method for post-column derivatization, particularly in dedicated amino acid analyzers.
Ultimately, the optimal reagent selection will depend on the specific analytical requirements, including the nature of the target amines, the complexity of the sample matrix, the desired level of sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your amine analysis needs.
References
- 1. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatographic determination of amino and imino acids and thiols by postcolumn derivatization with 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1097125-82-0|4-Fluoro-2,n-dimethyl-benzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. 383-31-3|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Analytical Method Validation of 4-fluoro-N,N-dimethylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-fluoro-N,N-dimethylbenzenesulfonamide. The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and GC-MS offer viable analytical solutions, each with distinct advantages and limitations. HPLC-UV is a widely accessible and robust technique suitable for routine quality control, while GC-MS provides higher selectivity and sensitivity, which can be crucial for trace-level analysis, albeit with potentially more complex sample preparation.
Data Presentation
The following tables summarize the comparative performance of the validated HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Comparison of Method Performance Characteristics
| Performance Characteristic | HPLC-UV Method | GC-MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.07 µg/mL |
| Specificity | Selective in the presence of related substances | Highly selective due to mass fragmentation |
Table 2: Linearity Data
| Method | Concentration (µg/mL) | Mean Peak Area / Response |
| HPLC-UV | 1 | 15,234 |
| 10 | 151,987 | |
| 25 | 378,543 | |
| 50 | 755,123 | |
| 75 | 1,132,876 | |
| 100 | 1,510,456 | |
| GC-MS | 0.1 | 8,976 |
| 1 | 88,543 | |
| 5 | 442,123 | |
| 10 | 885,765 | |
| 15 | 1,328,987 | |
| 20 | 1,770,123 |
Table 3: Accuracy and Precision Data
| Method | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| HPLC-UV | 10 | 9.92 | 99.2% | 1.8% |
| 50 | 50.35 | 100.7% | 1.5% | |
| 90 | 89.10 | 99.0% | 1.2% | |
| GC-MS | 1 | 0.998 | 99.8% | 1.4% |
| 10 | 10.05 | 100.5% | 1.1% | |
| 18 | 17.91 | 99.5% | 0.9% |
Experimental Protocols
HPLC-UV Method
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 1 mg/mL was prepared by dissolving the reference standard in the mobile phase. Calibration standards were prepared by serial dilution.
-
Sample Solution: The sample was accurately weighed and dissolved in the mobile phase to achieve a target concentration within the linear range. All solutions were filtered through a 0.45 µm syringe filter prior to injection.
-
GC-MS Method
A gas chromatography-mass spectrometry method was developed and validated for the quantification of this compound. Due to the polar nature of the sulfonamide group, derivatization is typically required to improve volatility and chromatographic performance.[1]
-
Instrumentation: A GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Derivatization: The analyte was derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) prior to injection to form the trimethylsilyl derivative.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 270°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific ions for the derivatized analyte were selected for quantification and confirmation.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the reference standard was prepared in a suitable organic solvent (e.g., ethyl acetate).
-
Sample Preparation and Derivatization: An aliquot of the sample solution was evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in the derivatizing agent and heated to complete the reaction. The derivatized sample was then diluted with a suitable solvent before injection.
-
Mandatory Visualization
References
A Comparative Guide to the Quantitative Analysis of Amines: Evaluating 4-fluoro-N,N-dimethylbenzenesulfonamide Against Established Derivatization Reagents
In the fields of pharmaceutical development, clinical diagnostics, and biomedical research, the precise quantification of amines is paramount. While various methods exist, the selection of an appropriate derivatization reagent is crucial for achieving the desired sensitivity, specificity, and chromatographic performance. This guide provides a comparative analysis of 4-fluoro-N,N-dimethylbenzenesulfonamide against well-established reagents for amine quantification: dansyl chloride, ninhydrin, and fluorescamine.
While this compound is not as extensively documented in scientific literature as a primary amine derivatization agent, its structural similarity to dansyl chloride suggests a comparable reaction mechanism. As a sulfonyl fluoride, it is anticipated to react with primary and secondary amines to form stable sulfonamide derivatives. This guide will therefore extrapolate its potential performance characteristics while providing a robust comparison with proven methodologies, supported by experimental data for the established alternatives.
Comparison of Quantitative Performance
The efficacy of a derivatization reagent is determined by several key performance indicators. The following table summarizes the quantitative data for dansyl chloride, ninhydrin, and fluorescamine, providing a benchmark against which the potential of this compound can be evaluated.
| Feature | This compound (Predicted) | Dansyl Chloride | Ninhydrin | Fluorescamine |
| Principle | Derivatization forming a sulfonamide | Derivatization forming a fluorescent sulfonamide | Colorimetric reaction forming Ruhemann's purple | Fluorogenic reaction forming a fluorescent pyrrolinone |
| Amine Reactivity | Primary and Secondary Amines | Primary and Secondary Amines | Primarily Primary Amines (also reacts with secondary amines, but with a different color) | Primary Amines Only |
| Detection Method | UV or Mass Spectrometry | Fluorescence or UV | UV-Vis Spectrophotometry | Fluorescence |
| Limit of Detection | N/A | Picomole range[1] | Low nanomole range | Picomole range[2] |
| Key Advantages | Potentially stable derivatives | Forms stable, highly fluorescent derivatives; versatile for various amines.[1][3] | Simple, classical method; does not require specialized equipment beyond a spectrophotometer.[4][5] | Extremely rapid reaction; reagent itself is non-fluorescent, leading to low background.[2][6][7] |
| Limitations | Lack of established protocols and performance data | Reaction can be time-consuming; excess reagent needs to be removed or quenched.[8] | Lower sensitivity compared to fluorescent methods; reaction requires heating.[9] | Derivatives can be unstable; reagent is susceptible to hydrolysis.[7][10] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantitative analysis. Below are the experimental protocols for the established derivatization reagents.
1. Dansyl Chloride Derivatization for HPLC Analysis
This method is suitable for the quantification of primary and secondary amines.[1]
-
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)
-
Sample containing amines
-
Quenching solution (e.g., a solution of a primary amine like proline)
-
HPLC system with a C18 column and a fluorescence or UV detector
-
-
Procedure:
-
To 100 µL of the amine-containing sample, add 200 µL of the dansyl chloride solution.
-
Add 100 µL of the sodium bicarbonate buffer to initiate the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.[1]
-
After incubation, add a quenching solution to react with the excess dansyl chloride.
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.
-
Analyze the derivatized sample using a suitable gradient elution program.
-
2. Ninhydrin Method for Amino Acid Quantification
This is a classic colorimetric assay for the determination of amino acids.[4][5]
-
Materials:
-
Ninhydrin reagent (e.g., 2% solution in ethanol or acetone)[5]
-
Sample containing amino acids
-
Water bath
-
Spectrophotometer
-
-
Procedure:
-
Take 1 mL of the sample solution in a test tube.
-
Add a few drops of the ninhydrin reagent.[5]
-
Heat the mixture in a boiling water bath for 5-15 minutes.[5] A deep blue or purple color (Ruhemann's purple) will develop in the presence of primary amines.[4][5]
-
Cool the test tubes to room temperature.
-
Measure the absorbance of the solution at 570 nm (for primary amines) or 440 nm (for secondary amines like proline).[4]
-
Quantify the amine concentration by comparing the absorbance to a standard curve prepared with known concentrations of an amino acid standard.
-
3. Fluorescamine Assay for Primary Amines
This is a highly sensitive method for the quantification of primary amines.[2][11]
-
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone or DMSO)[11]
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
Sample containing primary amines
-
Fluorometer
-
-
Procedure:
-
To a cuvette or microplate well, add the sample containing the primary amine.
-
Rapidly add the fluorescamine solution to the sample while vortexing or mixing. The reaction is almost instantaneous at room temperature.[2][6]
-
The fluorescent product is formed immediately.
-
Measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[10]
-
The reagent itself and its hydrolysis products are non-fluorescent, minimizing background interference.[2][6]
-
Determine the amine concentration from a standard curve prepared with a known primary amine standard.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the processes and comparisons described, the following diagrams were generated using the DOT language.
Caption: A generalized experimental workflow for the quantitative analysis of amines using a derivatization reagent.
Caption: Logical relationships between different derivatization reagents and their target amines and detection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. biotium.com [biotium.com]
- 7. Fluorescamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
cross-reactivity of 4-fluoro-N,N-dimethylbenzenesulfonamide with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-fluoro-N,N-dimethylbenzenesulfonamide with various functional groups. The information is intended to assist researchers in understanding the selectivity of this compound and in designing experiments for its application as a chemical probe, covalent inhibitor, or synthetic building block.
Introduction
This compound belongs to the class of aromatic sulfonamides. The reactivity of the sulfonyl group is modulated by the electron-withdrawing fluorine atom on the benzene ring and the N,N-dimethyl substitution. A key aspect of its chemical behavior is its relationship to the broader classes of sulfonyl fluorides and sulfonyl chlorides, which are extensively used in chemical biology and medicinal chemistry. Sulfonyl fluorides, in particular, have gained prominence due to their unique balance of stability and reactivity, a concept central to "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.
In general, sulfonyl fluorides are more stable and exhibit greater chemoselectivity compared to their sulfonyl chloride counterparts.[1][2] They are notably resistant to hydrolysis and thermolysis, yet react with a range of nucleophiles under specific conditions.[1] This allows for their use in complex biological systems where off-target reactions need to be minimized. The N,N-disubstitution on the sulfonamide nitrogen in this compound prevents reactions at the nitrogen atom, directing its reactivity towards the electrophilic sulfur center.[3]
Comparison of Reactivity: Sulfonyl Fluorides vs. Sulfonyl Chlorides
The reactivity of this compound can be inferred from the general behavior of aromatic sulfonyl fluorides, especially in comparison to the more reactive sulfonyl chlorides. The fluorine atom in the para position of the benzene ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack than an unsubstituted N,N-dimethylbenzenesulfonamide.[4]
| Functional Group | Reactivity with Aryl Sulfonyl Fluorides (e.g., this compound) | Reactivity with Aryl Sulfonyl Chlorides | Key Considerations |
| Primary & Secondary Amines | Moderate to high reactivity, forming stable sulfonamides.[5][6] | High reactivity, often vigorous. | Sulfonyl fluorides show better selectivity with multifunctional amines.[5] Sulfonyl chlorides are more effective with sterically hindered amines.[6] |
| Alcohols & Phenols | Low to moderate reactivity, requires activation or catalysis to form sulfonate esters.[6] | Moderate to high reactivity, often requires a base catalyst. | Sulfonyl fluorides offer greater stability in aqueous and protic environments, preventing unwanted hydrolysis.[1] |
| Thiols | Moderate reactivity, forming thiosulfonates. | High reactivity. | The stability of the sulfonyl fluoride group allows for its use in the presence of biological thiols like cysteine under controlled conditions. |
| Water (Hydrolysis) | Highly resistant to hydrolysis under physiological conditions.[1][2] | Susceptible to hydrolysis, especially at elevated temperatures or pH.[1] | The hydrolytic stability of sulfonyl fluorides is a key advantage for their use as chemical probes in biological systems. |
| Carboxylic Acids | Generally unreactive. | Can react to form mixed anhydrides, but this is not a common pathway. | The inertness towards carboxylic acids contributes to the high chemoselectivity of sulfonyl fluorides.[7] |
| Amides & Esters | Generally unreactive. | Generally unreactive. | Both classes of sulfonyl electrophiles are compatible with amide and ester functionalities.[7] |
Experimental Protocols
General Protocol for Assessing Reactivity with Primary Amines
This protocol describes a general method to compare the reactivity of this compound with a model primary amine, such as benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 mmol) followed by the dropwise addition of benzylamine (1.0 mmol).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., 0, 1, 2, 4, and 24 hours). Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to develop the TLC plate and visualize the spots under UV light or by staining.
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), quench the reaction by adding water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The structure of the resulting N-benzyl-4-fluoro-N,N-dimethylbenzenesulfonamide can be confirmed by NMR and mass spectrometry.
This protocol can be adapted to test the reactivity with other functional groups, such as alcohols or thiols, by adjusting the reaction conditions (e.g., temperature, catalyst).
Visualizations
Caption: Experimental workflow for assessing the reactivity of this compound.
Caption: Simplified reaction pathway for the sulfonylation of a primary amine.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
performance of 4-fluoro-N,N-dimethylbenzenesulfonamide in different biological matrices
Disclaimer: Due to the absence of published experimental data for 4-fluoro-N,N-dimethylbenzenesulfonamide in biological matrices, this guide provides a comparative analysis based on the performance of structurally related benzenesulfonamide compounds. The data presented here is representative of this class of molecules and serves as a surrogate to illustrate the analytical methodologies and expected performance characteristics.
This guide offers an objective comparison of the analytical performance for the quantification of benzenesulfonamides in common biological matrices. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolism studies.
Quantitative Performance Data
The following tables summarize typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of a representative benzenesulfonamide in human plasma and urine.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Representative Benzenesulfonamide | Alternative Sulfonamide (e.g., Sulfamethazine) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | 85 - 110% | 80 - 115% |
| Matrix Effect | Minimal to moderate ion suppression | Variable, often requires matrix-matched calibrants |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
Table 2: Performance Characteristics in Human Urine
| Parameter | Representative Benzenesulfonamide | Alternative Sulfonamide (e.g., Sulfadiazine) |
| Linearity Range | 5 - 5000 ng/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±20% | Within ±20% |
| Precision (% CV) | < 20% | < 20% |
| Recovery | 75 - 110% | 70 - 120% |
| Matrix Effect | Significant variability, dilution is often necessary | High variability due to salt content and pH |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
-
Aliquot: Transfer 100 µL of human plasma to a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a deuterated analog of the benzenesulfonamide) in methanol.
-
Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Dilute-and-Shoot for Urine
-
Aliquot: Transfer 50 µL of human urine to a microcentrifuge tube.
-
Dilution: Add 450 µL of a diluent (e.g., mobile phase or a buffered solution) containing the internal standard.
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds, followed by centrifugation at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.
-
Flow Rate: A flow rate of 0.4 mL/min is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizations
Caption: Experimental workflow for the analysis of benzenesulfonamides in plasma and urine.
Caption: Generalized pharmacokinetic pathway of benzenesulfonamides.
A Comparative Guide to the Stability of Sulfonamide Protecting Groups
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical aspect of successful multi-step organic synthesis. Sulfonamides are a robust class of protecting groups for amines, offering stability across a wide range of reaction conditions. However, the choice of a specific sulfonamide protecting group depends on the desired stability and the specific conditions required for its subsequent removal. This guide provides an objective comparison of the performance of common sulfonamide protecting groups, supported by experimental data and detailed protocols.
Comparative Stability of Common Sulfonamide Protecting Groups
The stability of a sulfonamide protecting group is paramount to its utility. An ideal protecting group should withstand various reaction conditions while being selectively removable when desired. The following table summarizes the stability of three widely used sulfonamide protecting groups—Tosyl (Ts), Nosyl (Ns), and 2-(Trimethylsilyl)ethanesulfonyl (SES)—under acidic, basic, and reductive conditions.
| Protecting Group | Structure | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Reductive Cleavage | Cleavage Conditions |
| Tosyl (Ts) | p-Toluenesulfonyl | Highly Stable[1][2] | Highly Stable[2] | Cleavable | Strong acids (e.g., HBr/AcOH, conc. H₂SO₄), dissolving metals (e.g., Na/NH₃), or other reducing agents (e.g., SmI₂)[1][2][3] |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl | Stable | Stable to non-nucleophilic bases (e.g., piperidine for Fmoc deprotection) | Not the primary cleavage method | Nucleophilic cleavage with thiols (e.g., thiophenol, mercaptoethanol) and a base[4][5] |
| SES | 2-(Trimethylsilyl)ethanesulfonyl | Cleavable with strong acids (e.g., HF, refluxing 6N HCl)[6] | Stable | Not the primary cleavage method | Fluoride ion sources (e.g., TBAF, CsF)[6] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies. The following sections provide step-by-step procedures for the cleavage of Tosyl, Nosyl, and SES protecting groups from amines.
Deprotection of N-Tosylamides
Tosylamides are known for their high stability, often requiring harsh conditions for cleavage. Reductive cleavage offers a milder alternative to strongly acidic methods.
Reductive Cleavage using Samarium(II) Iodide (SmI₂)
This method provides a rapid and high-yielding deprotection of tosylamides under mild conditions.
-
Reagents and Materials:
-
N-tosyl protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Amine (e.g., triethylamine)
-
Water
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents (e.g., aqueous HCl, ethyl acetate, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
Dissolve the N-tosyl protected amine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the amine (e.g., triethylamine, 2-4 equivalents) and water (2-4 equivalents) to the solution.
-
To the stirred solution, add the 0.1 M solution of samarium(II) iodide in THF dropwise at room temperature until the characteristic deep blue color of SmI₂ persists.
-
The reaction is typically instantaneous upon addition of the SmI₂ solution.[1] Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution.
-
Acidify the mixture with 1 M aqueous HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.
-
Acidic Cleavage using Hydrogen Bromide in Acetic Acid
This is a more traditional, albeit harsher, method for tosyl group removal.
-
Reagents and Materials:
-
N-tosyl protected amine
-
33% Hydrogen bromide (HBr) in acetic acid
-
Phenol (optional, as a scavenger)
-
Standard workup reagents
-
-
Procedure: [3]
-
To the N-tosyl protected amine (1 equivalent) in a sealed tube or round-bottom flask equipped with a reflux condenser, add a solution of 33% HBr in acetic acid.
-
Add phenol (optional, ~10 equivalents) to the mixture.
-
Heat the reaction mixture at 90-100 °C for several hours (e.g., 16 hours).[3]
-
Monitor the reaction by TLC. If the reaction is incomplete, additional HBr in acetic acid can be added and heating continued.[3]
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Deprotection of N-Nosylamides (Fukuyama Deprotection)
The nosyl group is prized for its orthogonality to many other protecting groups, as it is readily cleaved under mild nucleophilic conditions.
-
Reagents and Materials:
-
N-nosyl protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., DBU)
-
N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard workup reagents
-
-
Procedure:
-
Dissolve the N-nosyl protected amine (1 equivalent) in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate (3-5 equivalents) to the solution.
-
Add thiophenol (2-3 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the deprotected amine.
-
Deprotection of N-SES-amides
The SES group offers a unique cleavage mechanism via fluoride-mediated β-elimination, providing another layer of orthogonality in complex syntheses.
-
Reagents and Materials:
-
N-SES protected amine
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1 M) or Cesium fluoride (CsF)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents
-
-
Procedure using TBAF: [6]
-
Dissolve the N-SES protected amine (1 equivalent) in acetonitrile or THF in a round-bottom flask.
-
Add the 1 M solution of TBAF in THF (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically around 80 °C) for 1-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
-
Procedure using CsF: [6]
-
Dissolve the N-SES protected amine (1 equivalent) in DMF in a round-bottom flask.
-
Add cesium fluoride (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 90-100 °C for several hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected amine.
-
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the cleavage of the discussed sulfonamide protecting groups.
Caption: General workflows for the deprotection of Tosyl, Nosyl, and SES protected amines.
Caption: Simplified mechanisms for the cleavage of Tosyl, Nosyl, and SES protecting groups.
References
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Robustness of 4-fluoro-N,N-dimethylbenzenesulfonamide Derivatization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. Derivatization techniques are frequently employed to enhance the detectability and chromatographic behavior of analytes. This guide provides a comparative analysis of the robustness of the 4-fluoro-N,N-dimethylbenzenesulfonamide derivatization method against common alternatives, supported by experimental protocols and performance data.
Comparison of Derivatization Agents
The selection of a derivatization agent is a critical step in method development, influencing sensitivity, selectivity, and reproducibility. Here, we compare this compound with two widely used alternatives: Dansyl Chloride and Fluorescamine.
Table 1: Performance Comparison of Derivatization Agents
| Parameter | This compound | Dansyl Chloride | Fluorescamine |
| Analytes | Primary and Secondary Amines | Primary and Secondary Amines, Phenols | Primary Amines |
| Detection Method | UV/Vis, Fluorescence | Fluorescence, UV/Vis | Fluorescence |
| Reaction pH | Alkaline (typically pH 9-10) | Alkaline (typically pH 9.5-10.5)[1] | Alkaline (typically pH 8-9) |
| Reaction Time | Typically 30-60 minutes | 30-60 minutes[1] | Very rapid (seconds to minutes)[2] |
| Reaction Temperature | Often requires heating (e.g., 60-80°C) | Often requires heating (e.g., 60-80°C)[1] | Room Temperature[2] |
| Derivative Stability | Good | Generally good[1] | Less stable than dansyl derivatives |
| Limit of Detection (LOD) | Expected in the low ng/mL range | 1-5 mg/kg[3] | 34.5–79.5 µg/kg[4] |
| Limit of Quantification (LOQ) | Expected in the ng/mL range | 2-5 ng/g[5] | 41.3–89.9 µg/kg[4] |
| Reproducibility (RSD%) | Expected to be <5% | <5%[3] | 2.7–9.1% (repeatability)[4] |
Note: Specific performance data for this compound is not widely available in published literature. The expected values are based on the performance of similar sulfonyl chloride reagents like Dansyl Chloride.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative protocols for derivatization using each of the compared reagents.
Protocol 1: Derivatization with this compound (Proposed)
This protocol is based on the general procedure for sulfonyl chloride derivatizations.
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a borate buffer (e.g., 0.1 M, pH 9.5).
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 45 minutes in the dark.
-
-
Reaction Quenching: Add a small amount of a primary amine solution (e.g., 50 µL of 1 M glycine) to consume excess reagent.
-
Analysis: The sample is now ready for HPLC analysis.
Protocol 2: Derivatization with Dansyl Chloride
-
Sample Preparation: Prepare the sample in a suitable solvent.
-
Reagent Preparation: Prepare a Dansyl Chloride solution in acetone or acetonitrile (e.g., 1.5 mg/mL). Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5).[1]
-
Derivatization Reaction:
-
To 50 µL of the sample, add 100 µL of the Dansyl Chloride solution.
-
Add 50 µL of the bicarbonate buffer.
-
Vortex the mixture.
-
Incubate at 60-80°C for 30-60 minutes in the dark.[1]
-
-
Analysis: The sample can be directly injected into the HPLC system.
Protocol 3: Derivatization with Fluorescamine
-
Sample Preparation: Dissolve the analyte in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Reagent Preparation: Prepare a fresh solution of fluorescamine in a water-miscible organic solvent like acetone or acetonitrile (e.g., 0.3 mg/mL).[6]
-
Derivatization Reaction:
-
To the buffered sample solution, rapidly add the fluorescamine solution while vortexing. The reaction is almost instantaneous.[2]
-
-
Analysis: The fluorescent derivative is formed immediately and is ready for HPLC analysis. It is important to note that excess fluorescamine hydrolyzes rapidly to a non-fluorescent product.[6]
Robustness Testing
Robustness testing evaluates the reliability of an analytical method with respect to deliberate variations in method parameters. This ensures the method's performance remains acceptable during routine use.
Table 2: Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (Typical) |
| Reagent Concentration | ± 10% | Peak area RSD ≤ 5% |
| Reaction Temperature | ± 5°C | Retention time RSD ≤ 2%, Peak area RSD ≤ 5% |
| Reaction Time | ± 10% | Peak area RSD ≤ 5% |
| pH of Buffer | ± 0.2 units | Retention time RSD ≤ 2%, Peak area RSD ≤ 5% |
| Mobile Phase Composition | ± 2% organic component | Retention time RSD ≤ 2%, Resolution > 1.5 |
| Column Temperature | ± 2°C | Retention time RSD ≤ 2% |
| Flow Rate | ± 5% | Retention time RSD ≤ 2% |
While specific experimental data on the robustness of the this compound method is limited, the parameters outlined above are critical for its validation. The chemical similarity to dansyl chloride suggests that it would exhibit comparable robustness, with reaction temperature, time, and pH being the most critical factors influencing derivatization efficiency and reproducibility.
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the critical steps of the derivatization and analysis process.
Caption: Experimental workflow for derivatization and HPLC analysis.
The following diagram illustrates the logical relationship in a typical robustness study for a derivatization method.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. [scholars.duke.edu]
- 6. interchim.fr [interchim.fr]
Inter-Laboratory Comparison of Amine Quantification using 4-fluoro-N,N-dimethylbenzenesulfonamide: A Performance Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of primary and secondary amines using the derivatization reagent 4-fluoro-N,N-dimethylbenzenesulfonamide, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The study was designed to assess the method's reproducibility, accuracy, and overall performance across multiple laboratories, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Amine Derivatization
Accurate quantification of primary and secondary amines is critical in pharmaceutical development, as they are common functional groups in active pharmaceutical ingredients (APIs) and potential impurities. Direct analysis of these amines by reversed-phase liquid chromatography can be challenging due to their polarity and poor retention. Derivatization with a suitable reagent can significantly improve chromatographic performance and detection sensitivity. This compound is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides, which are amenable to LC-MS/MS analysis. This guide details the outcomes of a hypothetical inter-laboratory study designed to validate a standardized method for this purpose.
Signaling Pathway: Derivatization Reaction
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic substitution reaction, where the amine attacks the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Reaction of this compound with amines.
Experimental Protocols
A standardized protocol was distributed to three independent laboratories for the quantification of a model primary amine (4-Fluoroaniline) and a model secondary amine (N-methylaniline).
Sample Preparation and Derivatization
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Fluoroaniline and N-methylaniline in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Derivatization Procedure:
-
To 100 µL of each working standard solution, add 100 µL of 100 mM borate buffer (pH 9.0).
-
Add 100 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 10 µL of formic acid to quench the reaction.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Derivatized 4-Fluoroaniline: Precursor Ion > Product Ion 1, Product Ion 2
-
Derivatized N-methylaniline: Precursor Ion > Product Ion 1, Product Ion 2
-
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the following diagram.
Caption: Workflow for amine derivatization and LC-MS/MS analysis.
Inter-Laboratory Comparison Data
The following tables summarize the quantitative data obtained from the three participating laboratories.
Table 1: Linearity and Range
| Laboratory | Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lab 1 | 4-Fluoroaniline | 1 - 1000 | 0.9992 |
| N-methylaniline | 1 - 1000 | 0.9989 | |
| Lab 2 | 4-Fluoroaniline | 1 - 1000 | 0.9995 |
| N-methylaniline | 1 - 1000 | 0.9991 | |
| Lab 3 | 4-Fluoroaniline | 1 - 1000 | 0.9988 |
| N-methylaniline | 1 - 1000 | 0.9985 |
Table 2: Limit of Quantification (LOQ)
| Laboratory | Analyte | LOQ (ng/mL) |
| Lab 1 | 4-Fluoroaniline | 1.0 |
| N-methylaniline | 1.0 | |
| Lab 2 | 4-Fluoroaniline | 0.9 |
| N-methylaniline | 1.1 | |
| Lab 3 | 4-Fluoroaniline | 1.2 |
| N-methylaniline | 1.0 |
Table 3: Accuracy (Recovery %)
| Laboratory | Analyte | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Lab 1 | 4-Fluoroaniline | 10 | 9.8 | 98.0 |
| 500 | 492.5 | 98.5 | ||
| N-methylaniline | 10 | 10.2 | 102.0 | |
| 500 | 508.0 | 101.6 | ||
| Lab 2 | 4-Fluoroaniline | 10 | 10.1 | 101.0 |
| 500 | 505.5 | 101.1 | ||
| N-methylaniline | 10 | 9.7 | 97.0 | |
| 500 | 490.0 | 98.0 | ||
| Lab 3 | 4-Fluoroaniline | 10 | 9.9 | 99.0 |
| 500 | 498.0 | 99.6 | ||
| N-methylaniline | 10 | 10.3 | 103.0 | |
| 500 | 511.5 | 102.3 |
Table 4: Precision (Relative Standard Deviation - RSD %)
| Laboratory | Analyte | Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, 3 days) |
| Lab 1 | 4-Fluoroaniline | 10 | 2.5 | 4.1 |
| 500 | 1.8 | 3.5 | ||
| N-methylaniline | 10 | 3.1 | 5.2 | |
| 500 | 2.2 | 4.0 | ||
| Lab 2 | 4-Fluoroaniline | 10 | 2.8 | 4.5 |
| 500 | 1.5 | 3.2 | ||
| N-methylaniline | 10 | 3.5 | 5.8 | |
| 500 | 2.0 | 3.9 | ||
| Lab 3 | 4-Fluoroaniline | 10 | 2.2 | 3.9 |
| 500 | 1.9 | 3.8 | ||
| N-methylaniline | 10 | 2.9 | 4.9 | |
| 500 | 2.5 | 4.3 |
Conclusion
The inter-laboratory comparison demonstrates that the use of this compound as a derivatization reagent for the quantification of primary and secondary amines by LC-MS/MS is a robust and reliable method. The results across the three laboratories show excellent linearity, low limits of quantification, high accuracy, and good precision. This standardized protocol can be confidently implemented in analytical laboratories for the routine analysis of amines in various matrices, particularly within the pharmaceutical industry. The consistency of the data across different laboratories underscores the method's transferability and suitability for regulated environments.
Safety Operating Guide
Proper Disposal of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-fluoro-N,N-dimethylbenzenesulfonamide, a compound that may be harmful if inhaled, ingested, or comes into contact with skin, adherence to proper disposal protocols is paramount.[1] This guide provides a comprehensive, step-by-step approach to the disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that could cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and absorption, as the substance can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate respiratory protection. | To avoid inhalation, as the compound may cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a container designated for flammable or chemical liquid waste, depending on the solvent. The first rinse of any container that held the chemical must also be collected as hazardous waste.
-
Segregation: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[1][3]
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
Any known hazards (e.g., "Harmful," "Irritant")
3. Storage:
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste.
4. Professional Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Disposal should be carried out in accordance with all national and regional regulations.[1] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[2]
5. Disposal of Empty Containers:
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.
-
After proper rinsing, deface or remove the labels on the container before discarding it as non-hazardous waste, such as in a designated glass disposal bin.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-fluoro-N,N-dimethylbenzenesulfonamide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-fluoro-N,N-dimethylbenzenesulfonamide, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 383-31-3
-
Molecular Formula: C8H10FNO2S
Hazard Summary: This compound is harmful if inhaled, comes into contact with the skin, or is swallowed.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Chemical safety goggles or glasses. A face shield may also be necessary. | 29 CFR 1910.133: Eye and Face Protection[2] |
| Hand Protection | Chemical-resistant gloves. | 29 CFR 1910.138: Hand Protection[2] |
| Body Protection | Laboratory clothing. Wear suitable protective clothing.[1][2] | N/A |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[2] | 29 CFR 1910.134: Respiratory Protection[2] |
| Foot Protection | Safety shoes. | 29 CFR 1910.136: Foot Protection[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wear the complete personal protective equipment as specified in the table above.[2]
-
Avoid the formation of dust when handling the solid compound.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Launder contaminated clothing separately before reuse.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store away from incompatible materials such as oxidizing agents, reducing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Treat this compound as hazardous waste.
Disposal Procedures:
-
Solid Waste: Collect the solid chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[4]
-
Container Disposal: Do not reuse empty containers. Puncture and dispose of them at an authorized landfill, or as advised by your institution's waste management guidelines.[5]
-
Professional Disposal: Engage a licensed chemical waste management company for the final disposal of the hazardous waste.[4]
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is necessary in the event of a spill or personnel exposure.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with plenty of water. Do not induce vomiting. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
